Amifloxacin
Description
structure in UD
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPNBWPIRDVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235519 | |
| Record name | Amifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86393-37-5 | |
| Record name | Amifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amifloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amifloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Amifloxacin on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which amifloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects through the inhibition of DNA gyrase. It includes a summary of the inhibitory activities of related compounds, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the core mechanisms and workflows.
Core Mechanism of Action: Quinolone-Mediated DNA Gyrase Poisoning
This compound, as a member of the quinolone class of antibiotics, targets bacterial type II topoisomerases, primarily DNA gyrase in many Gram-negative bacteria.[1] DNA gyrase is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process critical for relieving torsional stress during DNA replication and transcription.[2] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[3]
The mechanism of this compound is not merely an inhibition of enzymatic activity but rather the conversion of DNA gyrase into a cytotoxic cellular poison. The process unfolds as follows:
-
Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment) and, through ATP hydrolysis in the GyrB subunits, introduces a transient double-strand break.[3]
-
Quinolone Binding and Ternary Complex Formation: this compound intercalates into the cleaved DNA at the breakage site and binds to residues within the GyrA subunits.[4] This action traps the enzyme in its transient state, forming a stable, covalent gyrase-DNA-quinolone ternary complex.[2]
-
Inhibition of DNA Re-ligation: The presence of the quinolone molecule physically prevents the re-ligation of the cleaved DNA strands.[4]
-
Generation of Double-Strand Breaks: The stalled ternary complex blocks the progression of replication forks.[4] The collision of a replication fork with this complex results in the transformation of the transient break into a permanent and lethal double-strand DNA break.
-
Cell Death: The accumulation of these double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[4]
This stabilization of the "cleavage complex" is the hallmark of quinolone action and distinguishes them as topoisomerase poisons rather than simple catalytic inhibitors.[4]
Quantitative Data: Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Levofloxacin | E. coli DNA Gyrase | 2.50 ± 0.14 | [5] |
| Ofloxacin | E. coli DNA Gyrase | 6.20 ± 0.17 | [5] |
| Ciprofloxacin | N. gonorrhoeae DNA Gyrase | 0.00039 | [6] |
Note: Lower IC₅₀ values indicate higher potency. Data from different studies may vary due to different assay conditions.
Experimental Protocols
Characterization of DNA gyrase inhibitors like this compound relies on two primary in vitro assays: the DNA supercoiling assay and the DNA cleavage assay.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular plasmid DNA.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per 20 µL reaction:
-
5X Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).
-
Relaxed pBR322 plasmid DNA (Substrate, final concentration ~5 nM).
-
Nuclease-free water to volume.
-
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of this compound (typically dissolved in DMSO) to the experimental tubes. Add an equivalent volume of DMSO to the "no inhibitor" control tube.
-
Enzyme Addition: Add purified E. coli DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate in the absence of inhibitor) to all tubes except the "negative control" (relaxed DNA).
-
Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye (containing EDTA to chelate Mg²⁺ and a tracking dye like bromophenol blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.
-
Relaxed and supercoiled DNA forms will separate, with the supercoiled form migrating faster.
-
Quantify the band intensities for both forms using densitometry software.
-
Calculate the percentage of inhibition at each this compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Quinolone-Induced DNA Cleavage Assay
This assay directly measures the formation of the ternary cleavage complex by detecting the conversion of supercoiled plasmid DNA into linear DNA. Quinolones stabilize the cleaved intermediate, which is then revealed by treatment with a denaturing agent.
Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix per 20 µL reaction:
-
5X Assay Buffer (as above, but without ATP , as it is not required for quinolone-induced cleavage).
-
Supercoiled pBR322 plasmid DNA (Substrate, ~5 nM).
-
Nuclease-free water to volume.
-
-
Inhibitor and Enzyme Addition:
-
Aliquot the mixture into tubes.
-
Add varying concentrations of this compound.
-
Add a higher concentration of DNA gyrase than used in supercoiling assays (e.g., 5-10 units).
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Complex Trapping: Add SDS (to a final concentration of ~0.2%) and Proteinase K (to a final concentration of ~0.1 mg/mL). The SDS denatures the gyrase subunits, exposing the covalent link between the protein and the cleaved DNA, while Proteinase K digests the enzyme.
-
Incubation: Incubate for an additional 30 minutes at 37°C to ensure complete protein digestion.
-
Sample Preparation: Stop the reaction and purify the DNA (e.g., via chloroform/isoamyl alcohol extraction followed by ethanol precipitation) to remove remaining protein fragments. Resuspend the DNA pellet in loading dye.
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. The key species to resolve are:
-
Supercoiled DNA (uncleaved substrate).
-
Linear DNA (product of double-strand cleavage).
-
Nicked/relaxed circular DNA (product of single-strand cleavage).
-
-
Visualization and Analysis:
-
Stain and visualize the gel as described previously.
-
An increase in the linear DNA band with increasing this compound concentration indicates that the drug is acting as a DNA gyrase poison.
-
Quantify the percentage of linear DNA relative to the total DNA in each lane.
-
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Amifloxacin: A Comprehensive Review of its Antibacterial Spectrum
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class of antimicrobial agents. Developed in the 1980s, it exhibits broad-spectrum activity against a range of bacterial pathogens. Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, repair, and recombination.[1][2] This guide provides a detailed overview of the antibacterial spectrum of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism and testing workflows.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, the primary target is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[1] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death.[1]
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum
This compound has demonstrated in vitro activity against a variety of clinically relevant bacteria. Its spectrum is generally characterized by good coverage of Gram-negative aerobes, with moderate activity against some Gram-positive organisms.
Gram-Negative Bacteria
This compound is particularly active against many members of the Enterobacteriaceae family and other Gram-negative bacilli.[3][4][5] It has been shown to be effective against gentamicin-resistant Gram-negative bacteria.[3][4]
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 147 | ≤0.125 | ≤0.125 | - | [5] |
| Klebsiella spp. | 147 | ≤0.125 | ≤0.125 | - | [5] |
| Proteus spp. | 147 | - | ≤0.25 | - | [5] |
| Enterobacter spp. | 147 | - | ≤0.5 | - | [5] |
| Citrobacter spp. | 147 | - | ≤0.5 | - | [5] |
| Providencia spp. | 147 | - | ≤2 | - | [5] |
| Pseudomonas aeruginosa | 147 | - | ≤8 | 1 - 16 | [5] |
| Serratia spp. | 147 | - | ≤8 | - | [5] |
| Acinetobacter calcoaceticus | 147 | - | ≤8 | - | [5] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
The activity of this compound against Gram-positive bacteria is generally considered to be less potent than its activity against Gram-negative organisms.[6] Its efficacy against staphylococci and streptococci is variable and often lower than that of newer generation fluoroquinolones.[6]
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus spp. (including methicillin-resistant strains) | 208 | - | - | - | [7] |
Anaerobic Bacteria
Data on the in vitro activity of this compound against anaerobic bacteria is limited. Generally, earlier-generation fluoroquinolones have poor activity against most anaerobes.[8][9] While some newer fluoroquinolones have enhanced anti-anaerobic activity, it is not a hallmark of the class to which this compound belongs.[8][9] Specific MIC data for this compound against clinically important anaerobes such as Bacteroides fragilis and Clostridium species were not found in the available literature.
Atypical Pathogens
Similarly, there is a lack of specific data on the activity of this compound against atypical respiratory pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. While fluoroquinolones as a class are known to be effective against these organisms, the potency can vary significantly between different agents.[[“]]
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is typically performed using standardized susceptibility testing methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate.
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2: Broth microdilution susceptibility testing workflow.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organisms.
-
Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations to create a series of agar plates with different drug concentrations.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized inoculum of approximately 10⁴ CFU per spot is applied to the surface of each agar plate using a multipoint replicator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial inoculum.
Conclusion
This compound is a fluoroquinolone antibiotic with a notable in vitro activity profile, particularly against Gram-negative aerobic bacteria. Its efficacy against Gram-positive organisms is more variable, and there is a lack of comprehensive data regarding its activity against anaerobic and atypical pathogens. The standardized methodologies outlined by CLSI provide a robust framework for the in vitro evaluation of this compound's antibacterial spectrum. Further research would be beneficial to fully characterize its activity against a broader range of clinically important bacteria, especially in comparison to newer antimicrobial agents. This would provide a more complete understanding of its potential therapeutic utility in the current landscape of antimicrobial resistance.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant <i>Es… [ouci.dntb.gov.ua]
- 3. Comparative antimicrobial activity of enoxacin, ciprofloxacin, this compound, norfloxacin and ofloxacin against 177 bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC EUCAST [mic.eucast.org]
- 5. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial resistance of Escherichia coli, Enterobacter spp., Klebsiella pneumoniae and Enterococcus spp. isolated from the feces of giant panda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma pneumonia: Clinical features and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Changes in the Antibiotic Resistance of Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis and Enterococcus faecium in the Clinical Isolates of a Multiprofile Hospital over 6 Years (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the chemical structure and synthesis pathways of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Chemical Structure
This compound is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN4O3, with a molar mass of 334.35 g/mol .[2]
The core of the this compound molecule is a quinolone ring system, which is fundamental to its antibacterial activity. Key structural features include:
-
A fluorine atom at the C-6 position , which enhances its antibacterial potency.
-
A carboxylic acid group at the C-3 position , essential for its interaction with bacterial DNA gyrase.
-
A piperazine ring at the C-7 position , which influences the spectrum of activity and pharmacokinetic properties.
-
A unique methylamino group at the N-1 position , distinguishing it from many other fluoroquinolones.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3] |
| SMILES | CNN1C=C(C(=O)O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3[2] |
| InChI | InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)[2] |
| CAS Number | 86393-37-5[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H19FN4O3 |
| Molar Mass | 334.35 g/mol [2] |
| Appearance | Solid |
| Melting Point | 300 °C |
Synthesis Pathways
The synthesis of this compound, like other fluoroquinolones, is a multi-step process. A common and effective strategy involves the application of the Gould-Jacobs reaction, which is a cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based on the methodology described by Wentland, suggests key disconnections at the N-C and N-N bonds of the quinolone core.[4]
A plausible synthetic route commences with the commercially available starting material, 3-chloro-4-fluoroaniline.[4][6]
Experimental Protocols
The following protocols represent a generalized synthesis scheme for this compound, based on established methods for fluoroquinolone synthesis.
Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).
-
Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][9]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as DMF or DMSO.
-
Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or dimethyl sulfate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the N-methylated product.
Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
-
Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-methylpiperazine in a suitable solvent, such as pyridine or DMSO.
-
Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.
Step 4: N-Amination
-
Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often challenging step. One approach involves the use of an aminating agent.
-
Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating agents can be used. The reaction is typically carried out in a suitable solvent and may require the presence of a base.
-
Reaction Conditions: The reaction conditions will vary depending on the specific aminating agent used.
Step 5: Final Methylamination and Hydrolysis
-
Methylation: The primary amino group introduced in the previous step is then methylated. This can be achieved using a methylating agent under appropriate basic conditions.
-
Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the carboxylic acid. This is typically accomplished by heating with an aqueous acid or base, followed by neutralization to precipitate the final product, this compound.
Table 3: Summary of Key Reactions and Reagents in this compound Synthesis
| Step | Reaction Type | Key Reagents |
| 1 | Gould-Jacobs Reaction | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate |
| 2 | N-Alkylation | Methylating agent (e.g., Methyl iodide), Base (e.g., K2CO3) |
| 3 | Nucleophilic Aromatic Substitution | 1-Methylpiperazine |
| 4 | N-Amination | Electrophilic aminating agent |
| 5 | N-Methylation & Hydrolysis | Methylating agent, Acid or Base for hydrolysis |
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from simple starting materials to the complex final molecule.
Conclusion
The chemical structure of this compound, with its key pharmacophoric groups, is well-established and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in constructing the fundamental quinolone scaffold. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and development in the field of fluoroquinolone antibiotics. Further research to optimize the synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable production methods.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H19FN4O3 | CID 55492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. selectscience.net [selectscience.net]
early studies on the discovery and development of Amifloxacin
An In-depth Technical Guide on the Early Discovery and Development of Amifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly WIN 49375) is a synthetic fluoroquinolone antibiotic that emerged from the extensive research efforts in the 1980s to expand the utility of the quinolone class of antibacterial agents.[1] The quinolones, originating from the discovery of nalidixic acid in 1962, initially had a limited spectrum of activity, primarily against Gram-negative bacteria in urinary tract infections. The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position of the quinolone ring, led to a significant enhancement in potency and a broader spectrum of antibacterial activity. This compound is structurally similar to pefloxacin, with the key distinction of a methylamino group at the N-1 position instead of an ethyl group.[1] This guide provides a comprehensive overview of the early studies on the discovery and development of this compound, focusing on its synthesis, mechanism of action, in vitro and in vivo activity, and early pharmacokinetic evaluations.
Chemical Synthesis
The synthesis of this compound follows the general methodologies developed for fluoroquinolones, with the Gould-Jacobs reaction being a key step in the formation of the quinolone ring system. The retrosynthetic analysis points to a strategy involving the disconnection of the N-C bond of the piperazine ring, the N-N bond of the methylamino group, and the cyclization to form the quinolone core.[2][3]
General Synthetic Pathway
The synthesis of this compound, as described by Wentland and colleagues, involves the following key transformations:
-
Formation of the Quinolone Core: The synthesis typically begins with a suitably substituted aniline derivative, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: The resulting intermediate is then cyclized at high temperature to form the quinolone ring.
-
Introduction of the N-1 Substituent: The methylamino group is introduced at the N-1 position.
-
Addition of the C-7 Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group (commonly a fluorine or chlorine atom) at the C-7 position with N-methylpiperazine.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[2] The primary targets of this inhibition are two essential enzymes involved in DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Topoisomerase IV is the main target for many Gram-positive bacteria.[2]
By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, leading to an accumulation of these breaks and ultimately, cell death.[2]
In Vitro Antibacterial Activity
Early studies evaluated the in vitro activity of this compound against a broad range of clinical isolates. Its potency was compared with other fluoroquinolones and antibacterial agents.
Data Presentation
| Organism (No. of Isolates) | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Escherichia coli | 0.06 - 0.5 | 0.015 - 0.06 | 0.06 - 0.25 |
| Klebsiella pneumoniae | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |
| Enterobacter cloacae | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |
| Pseudomonas aeruginosa | 0.5 - 4 | 0.12 - 1 | 2 - 16 |
| Staphylococcus aureus | 0.25 - 2 | 0.25 - 1 | 0.5 - 4 |
Note: Data compiled from early in vitro studies. Ranges represent MIC50 and MIC90 values where available.
This compound demonstrated good activity against Enterobacteriaceae, comparable to that of norfloxacin and pefloxacin.[1] Against Pseudomonas aeruginosa, it was more active than carbenicillin and mezlocillin.[1] Its activity against Staphylococcus aureus was moderate, with MICs generally ≤2 µg/mL.[1] Compared to ciprofloxacin, this compound was generally less active.[1] The in vitro activity of this compound was not significantly affected by the presence of human serum, inoculum size, or changes in pH between 6 and 8.[1]
Activity of Metabolites
Two major metabolites of this compound, N-desmethyl this compound and this compound N-oxide, were also evaluated for their in vitro activity. The N-oxide metabolite was the least active. However, for the majority of Gram-negative bacteria, N-desmethyl this compound was as active as the parent compound, this compound.[4]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in various murine infection models.
Data Presentation
| Infection Model | Pathogen | This compound ED50 (mg/kg) - Oral | This compound ED50 (mg/kg) - Parenteral |
| Systemic Infection | Escherichia coli | Not Specified | More active than gentamicin |
| Systemic Infection | Gram-negative bacteria | Highly active | Generally less active than cefotaxime |
Note: ED50 (50% effective dose) values were reported to be within two- to three-fold for oral versus parenteral administration.[1]
This compound was highly active via the oral route in mice, with ED50 values being only two- to three-fold higher than those obtained with parenteral administration.[1] Against systemic Gram-negative bacterial infections in mice, this compound was generally less active than cefotaxime but more active than gentamicin.[1] The major piperazinyl-N-desmethyl metabolite of this compound was as effective as the parent drug against experimental infections in mice when administered parenterally. However, when given orally, this metabolite was less potent than this compound.[1]
Pharmacokinetics
Early pharmacokinetic studies in healthy volunteers provided key insights into the absorption, distribution, metabolism, and excretion of this compound.
Data Presentation: Multiple-Dose Pharmacokinetics in Healthy Volunteers
| Dosing Regimen | Cmax (µg/mL) - Day 1 | Cmax (µg/mL) - Day 11 | Tmax (h) | Half-life (h) | % Dose Excreted in Urine |
| 200 mg q12h | 2.52 ± 1.12 | 2.30 ± 0.98 | ~0.98 | 3.58 - 5.78 | 53.9 |
| 400 mg q12h | 4.98 ± 1.44 | 5.41 ± 0.74 | ~0.98 | 3.58 - 5.78 | 53.9 |
| 600 mg q12h | 5.40 ± 2.02 | 8.05 ± 1.68 | ~0.98 | 3.58 - 5.78 | 53.9 |
| 400 mg q8h | 4.59 ± 2.17 | 6.87 ± 2.81 | ~0.98 | 3.58 - 5.78 | 53.9 |
| 600 mg q8h | 6.53 ± 2.44 | 9.53 ± 0.50 | ~0.98 | 3.58 - 5.78 | 53.9 |
| 800 mg q8h | 8.01 ± 3.00 | 11.9 ± 1.92 | ~0.98 | 3.58 - 5.78 | 53.9 |
Data from a multiple-dose study in healthy male volunteers.[5] Values are presented as mean ± standard deviation where available.
This compound was rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 0.98 hours.[5] Steady-state concentrations were achieved by day 5 of multiple dosing.[5] The terminal half-life in plasma ranged from 3.58 to 5.78 hours.[5] A significant portion of the administered dose (mean of 53.9%) was excreted unchanged in the urine.[5]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) of this compound and comparator agents were determined using a standardized broth microdilution method.
-
Inoculum Preparation: Bacterial isolates were grown overnight on an appropriate agar medium. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Dilution: Serial twofold dilutions of the antibiotics were prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
High-Performance Liquid Chromatography (HPLC) for this compound Quantitation
Concentrations of this compound in plasma and urine were determined by a reverse-phase high-pressure liquid chromatography (HPLC) method with UV detection.
-
Sample Preparation (Plasma):
-
To a plasma sample, an internal standard is added.
-
The sample is extracted with chloroform.
-
The organic layer is separated and back-extracted into 0.1 M sodium hydroxide.
-
The aqueous layer is then injected into the HPLC system.
-
-
Sample Preparation (Urine):
-
Urine samples are diluted with water, and an internal standard is added.
-
The diluted sample is then injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specified wavelength.
-
Quantitation: The concentration of this compound is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve.
-
The reported precision of this assay was a standard deviation of ±4.9% in plasma and ±1.1% in urine.[4] The minimum quantifiable levels were 0.032 µg/mL in plasma and 2.7 µg/mL in urine.[4]
Conclusion
The early studies on this compound established it as a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. Its favorable oral bioavailability and pharmacokinetic profile suggested its potential for treating a variety of systemic infections. While it showed comparable activity to some fluoroquinolones of its time, it was generally less potent than ciprofloxacin. The development of this compound contributed to the growing understanding of the structure-activity relationships within the fluoroquinolone class and paved the way for the discovery of newer agents with further improved properties. This technical guide provides a foundational understanding of the preclinical and early clinical development of this compound for researchers and professionals in the field of drug discovery.
References
- 1. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. Analysis of this compound in plasma and urine by high-pressure liquid chromatography and intravenous pharmacokinetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Amifloxacin Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amifloxacin, a fluoroquinolone antibiotic, in key preclinical models. The information is compiled from pivotal studies to support research and development activities.
Executive Summary
This compound exhibits distinct pharmacokinetic and metabolic profiles in preclinical species, primarily studied in Sprague-Dawley rats and rhesus monkeys. Following administration, the drug is metabolized to key derivatives, including the piperazinyl-N-oxide and piperazinyl-N-desmethyl metabolites, with notable species differences in metabolic pathways. The primary route of elimination is renal excretion. This guide summarizes the available quantitative data, details the experimental methodologies employed in foundational studies, and visualizes the metabolic pathways and experimental workflows.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound have been characterized in rats and rhesus monkeys. The following tables summarize the key quantitative parameters from intravenous (IV) and oral (PO) administration studies.
Pharmacokinetics in Sprague-Dawley Rats
Data on the plasma pharmacokinetics of the parent this compound in rats are limited in the available literature. Key studies utilized ¹⁴C-labeled this compound, and the reported concentrations reflect total radioactivity, which includes both the parent drug and its metabolites.
Table 1: Blood Radioactivity and Excretion of this compound in Sprague-Dawley Rats [1]
| Parameter | Male | Female |
| Dose (IV & PO) | 20 mg/kg | 20 mg/kg |
| Peak Blood Radioactivity (PO) | 7.54 µg/mL equivalent | 6.73 µg/mL equivalent |
| Time to Peak Blood Radioactivity (PO) | 0.5 h | 0.5 h |
| Urinary Excretion (72h post-IV) | 52.5% of dose | 45.3% of dose |
| Urinary Excretion (72h post-PO) | 50.8% of dose | 37.2% of dose |
| Fecal Excretion | Remainder of the dose | Remainder of the dose |
Pharmacokinetics in Rhesus Monkeys
Studies in female rhesus monkeys provide more detailed pharmacokinetic parameters for the intact drug.
Table 2: Pharmacokinetic Parameters of this compound in Female Rhesus Monkeys (IV Administration)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [1] |
| Terminal Elimination Half-life (t½) | 2.3 h | [1] |
| Distribution Half-life | ~5 min | |
| Elimination Half-life | 2.2 h | |
| Renal Clearance | 4.4 ± 1.0 mL/kg/min | |
| Total Urinary Excretion (24h) | 80.3% of dose (radioactivity) | [1] |
| Urinary Excretion as this compound (48h) | ~53% of dose |
Metabolism of this compound
This compound is metabolized in preclinical species, with the primary metabolites being the piperazinyl-N-oxide and piperazinyl-N-desmethyl derivatives. There are significant species-specific differences in the metabolic profile.
Metabolite Profile in Sprague-Dawley Rats
In rats, the major metabolite identified is the piperazinyl-N-oxide derivative. The N-desmethyl metabolite was not detected in this species.[1]
Table 3: Urinary Metabolite Profile in Sprague-Dawley Rats (IV Administration) [1]
| Compound | % of Dose in Urine (Male) | % of Dose in Urine (Female) |
| This compound (parent) | 26.2% | 29.0% |
| Piperazinyl-N-oxide metabolite | 17.8% | 7.8% |
Similar excretion profiles were noted after oral administration.[1]
Metabolite Profile in Rhesus Monkeys
In contrast to rats, female rhesus monkeys produce both the piperazinyl-N-desmethyl and piperazinyl-N-oxide metabolites.[1]
Table 4: Urinary Metabolite Profile in Female Rhesus Monkeys (First 12h post-IV Administration) [1]
| Compound | % of Dose in Urine |
| This compound (parent) | 54.5% |
| Piperazinyl-N-desmethyl metabolite | 12.9% |
| Piperazinyl-N-oxide metabolite | 5.6% |
Visualized Metabolic Pathway
The metabolic transformation of this compound in preclinical models is illustrated in the diagram below.
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.
Animal Models and Dosing
-
Sprague-Dawley Rats : Studies utilized both male and female Sprague-Dawley rats.[1] this compound mesylate, including a ¹⁴C-labeled version, was administered orally and intravenously at a dose of 20 mg (base equivalent) per kg.[1]
-
Rhesus Monkeys : Female rhesus monkeys were used for intravenous administration studies.[1] A dose of 10 mg (base equivalent) per kg of ¹⁴C-amifloxacin mesylate was administered intravenously.[1]
Sample Collection and Preparation
-
Blood/Plasma : Blood samples were collected at various time points post-administration. For radioactivity measurements, whole blood was used. For pharmacokinetic analysis of the parent drug, plasma was separated by centrifugation.
-
Urine and Feces : Animals were housed in metabolism cages to allow for the separate collection of urine and feces for excretion balance studies.[1]
-
Sample Preparation for HPLC : For analysis of this compound in plasma and urine, a liquid-liquid extraction method was employed. This involved extraction with chloroform, followed by back-extraction into 0.1 M sodium hydroxide.
Analytical Methodology
-
Radiometric Analysis : Total radioactivity in blood, urine, and feces was determined using liquid scintillation counting.
-
High-Performance Liquid Chromatography (HPLC) : The concentration of this compound and its metabolites were quantified using a reverse-phase HPLC method with UV detection. The minimum quantifiable levels were reported to be 0.032 µg/mL in plasma and 2.7 µg/mL in urine. The precision of the assay, calculated as the overall standard deviation, was ±4.9% in plasma and ±1.1% in urine.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Discussion and Conclusion
The preclinical data on this compound highlight important species differences in its metabolism, with rhesus monkeys exhibiting N-demethylation, a pathway not observed in Sprague-Dawley rats.[1] Both species primarily eliminate the drug and its metabolites via the kidneys. The pharmacokinetic profile in rhesus monkeys indicates a relatively short terminal elimination half-life.
For researchers and drug development professionals, these findings underscore the importance of selecting appropriate preclinical models and considering interspecies metabolic differences when extrapolating data to predict human pharmacokinetics. The provided experimental protocols and analytical methods offer a foundational basis for designing further preclinical studies. The lack of detailed plasma pharmacokinetic data for the parent drug in rats represents a knowledge gap that may need to be addressed in future research to fully characterize the ADME profile of this compound.
References
An In-depth Technical Guide to the Molecular Targets of Amifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics that have been pivotal in treating a wide array of bacterial infections. Like other members of the fluoroquinolone family, this compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication. This guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for studying its interactions with its targets.
Primary Molecular Targets: Bacterial Type II Topoisomerases
The primary molecular targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[2]
-
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones.[1] this compound has demonstrated potent inhibitory activity against the DNA gyrase of Escherichia coli.[3]
-
Topoisomerase IV: The primary role of topoisomerase IV is the decatenation (unlinking) of daughter chromosomes following DNA replication. This allows for the proper segregation of the newly replicated chromosomes into the daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones.[1]
Mechanism of Action
This compound, like other fluoroquinolones, functions by inhibiting the ligase activity of DNA gyrase and topoisomerase IV.[1] The process involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. This complex stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[4] The accumulation of these unrepaired double-strand breaks in the bacterial chromosome triggers a cascade of events leading to the inhibition of DNA replication and ultimately, cell death.[1]
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for 90% of Isolates (MIC90)
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.125 |
| Klebsiella sp. | ≤ 0.125 |
| Proteus sp. | ≤ 0.25 |
| Enterobacter sp. | ≤ 0.5 |
| Citrobacter sp. | ≤ 0.5 |
| Providencia sp. | ≤ 2.0 |
| Pseudomonas aeruginosa | ≤ 8.0 |
| Serratia sp. | ≤ 8.0 |
| Acinetobacter calcoaceticus | ≤ 8.0 |
Data sourced from a study on the inhibitory and bactericidal activities of this compound.
For comparative purposes, the following table presents IC50 values for other widely studied fluoroquinolones against DNA gyrase and topoisomerase IV.
Table 2: Comparative IC50 Values of Other Fluoroquinolones
| Fluoroquinolone | Target Enzyme | Organism | IC50 (µg/mL) |
| Ciprofloxacin | DNA Gyrase | E. coli | 1.15 |
| Topoisomerase IV | S. aureus | 31.6 | |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 |
| Topoisomerase IV | E. faecalis | 8.49 | |
| Moxifloxacin | DNA Gyrase | S. aureus | 10.3 |
| Topoisomerase IV | S. aureus | 2.58 | |
| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 |
| Topoisomerase IV | E. faecalis | 4.24 |
This data is compiled from multiple sources for comparative context.[5][6][7]
Experimental Protocols
The inhibition of DNA gyrase and topoisomerase IV by this compound and other fluoroquinolones can be assessed through various in vitro assays. The most common are the DNA supercoiling assay for DNA gyrase and the DNA decatenation assay for topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by a compound is then quantified.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), ATP, and the relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Enzyme Addition and Incubation: Purified DNA gyrase is added to the mixtures to initiate the reaction. The reactions are then incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent like EDTA and a denaturing agent.
-
Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[4]
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), often using kinetoplast DNA (kDNA) from Crithidia fasciculata as a substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, potassium glutamate, MgCl2, DTT, ATP, and kDNA.[4]
-
Inhibitor Addition: Different concentrations of the test compound are added to the reaction tubes.
-
Enzyme Addition and Incubation: Purified topoisomerase IV is added to start the reaction, followed by incubation at 37°C for a set duration (e.g., 30 minutes).[8]
-
Reaction Termination: The reaction is stopped, typically by the addition of EDTA.
-
Analysis by Agarose Gel Electrophoresis: The samples are run on an agarose gel. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.[8]
-
Quantification: The amount of released minicircles is quantified. The IC50 is the inhibitor concentration that reduces the decatenation activity by 50%.[9]
Logical Relationships of Target Preference
The preference of a fluoroquinolone for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. This target preference has implications for the development of resistance.
Conclusion
This compound's antibacterial efficacy is derived from its potent inhibition of the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, leading to the cessation of DNA replication and cell death. Understanding the nuances of its interaction with these molecular targets, supported by robust quantitative assays, is fundamental for overcoming resistance and developing next-generation antimicrobial agents.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound against outer membrane mutants of the family Enterobacteriaceae and frequency of spontaneous resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. researchgate.net [researchgate.net]
initial screening of Amifloxacin against various bacterial strains
An In-depth Technical Guide to the Initial Screening of Amifloxacin Against Various Bacterial Strains
Introduction
This compound is a synthetic fluoroquinolone, a class of broad-spectrum bactericidal agents.[1][2] Like other quinolones, its core structure is related to 4-quinolone.[1] These antimicrobials are notable for being the only class that directly inhibits bacterial DNA synthesis.[3] Their mechanism of action involves interfering with DNA replication by preventing the unwinding and duplication of bacterial DNA.[1] This guide provides a technical overview of the initial in vitro screening of this compound, presenting its activity against a range of bacterial strains, detailing the experimental protocols for susceptibility testing, and illustrating its mechanism of action and common resistance pathways.
Quantitative Data: In Vitro Antibacterial Activity
The initial screening of this compound demonstrated significant activity against a variety of pathogenic bacteria. The primary metric for in vitro susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
The tables below summarize the MIC values for this compound against several Gram-negative and Gram-positive clinical isolates. The MIC90 value represents the concentration at which 90% of the tested strains were inhibited.
Table 1: this compound Activity Against Gram-Negative Bacilli [4]
| Bacterial Species | Number of Strains | MIC90 (μg/mL) |
| Escherichia coli | 20 | ≤ 0.125 |
| Klebsiella sp. | 20 | ≤ 0.125 |
| Proteus sp. | 20 | ≤ 0.25 |
| Enterobacter sp. | 20 | ≤ 0.5 |
| Citrobacter sp. | 10 | ≤ 0.5 |
| Providencia sp. | 10 | ≤ 2 |
| Pseudomonas aeruginosa | 20 | ≤ 8 |
| Serratia sp. | 10 | ≤ 8 |
| Acinetobacter calcoaceticus | 17 | ≤ 8 |
Table 2: Comparative Activity of this compound Against Aminoglycoside-Resistant Pseudomonas aeruginosa [5]
| Antibiotic | MIC50 (μg/mL) |
| This compound | 4 |
| Gentamicin | >128 |
| Aztreonam | 128 |
| Cefotaxime | 64 |
| Ampicillin | >128 |
| Cephalexin | >128 |
| Cinoxacin | >128 |
Studies have shown that for many Gram-negative bacteria, the activity of this compound's metabolite, N-desmethyl this compound, is comparable to the parent compound.[6][7] Overall, this compound's potency was found to be equivalent to norfloxacin and lomefloxacin but less than ciprofloxacin.[6][7]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial screening. The data presented were primarily generated using standardized agar dilution or broth microdilution methods.
Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth in a liquid medium.[8][9]
-
Inoculum Preparation:
-
A pure culture of the test bacterial strain is grown overnight on a suitable agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
This standardized culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[9]
-
-
Preparation of Antimicrobial Dilutions:
-
Inoculation and Incubation:
-
50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.[9]
-
Control wells are included: a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria).[10]
-
The plate is incubated at 37°C for 16-24 hours.[9]
-
-
Result Interpretation:
-
After incubation, the plate is examined visually for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[9]
-
Mechanism of Action and Resistance
Primary Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][11]
-
Enzyme Inhibition: These enzymes are crucial for managing DNA topology, such as supercoiling, which is necessary to initiate DNA replication and relieve torsional stress during the process.[12][13]
-
Formation of Ternary Complex: Quinolones bind to the complex formed between the enzyme and the bacterial DNA.[14] This interaction stabilizes the complex, trapping the enzyme on the DNA.[12]
-
DNA Damage and Cell Death: The stabilized enzyme-DNA complex blocks the movement of the replication fork.[12] This leads to double-strand breaks in the DNA, which are ultimately lethal to the bacterium, causing cell death.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[1]
Mechanisms of Bacterial Resistance
Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through several key mechanisms.[15]
-
Target Enzyme Alterations: The most common form of resistance involves mutations in the chromosomal genes that encode for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[14][16] These mutations alter the enzyme structure, reducing the binding affinity of this compound to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[3] High-level resistance often involves sequential mutations in both target enzymes.[16]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main strategies:
-
Decreased Permeability: Alterations in outer membrane proteins (porins) can reduce the influx of the drug into the bacterial cell.[17]
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the drug out of the cell, preventing it from reaching its target enzymes.[15][17]
-
-
Plasmid-Mediated Resistance: Resistance can also be acquired through plasmids.[14] These plasmids may carry genes like qnr, which produces a protein that protects DNA gyrase and topoisomerase IV from quinolone inhibition.[15] While this mechanism typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mutations.[15]
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of this compound and six other antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of this compound and two of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of this compound and two of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Amifloxacin: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Amifloxacin, a synthetic fluoroquinolone antibiotic, has been a subject of significant research in the quest for potent antimicrobial agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying principles.
Core Structure and Key Positions for Modification
The foundational structure of this compound, like other quinolones, is a bicyclic core. The antibacterial potency and spectrum of this compound and its analogs are profoundly influenced by substitutions at several key positions: the N-1, C-6, C-7, and C-8 positions.[1] The essential pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety.
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately, cell death.[2] The affinity for and inhibition of these enzymes are key determinants of the drug's potency and are significantly influenced by its structural features.
Quantitative Structure-Activity Relationship (SAR) Analysis
The antibacterial efficacy of this compound and its derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The inhibitory effect on its primary target is quantified by the half-maximal inhibitory concentration (IC50) against DNA gyrase.
Substitutions at the N-1 Position
The substituent at the N-1 position plays a crucial role in the overall potency of fluoroquinolones. For this compound, the N-1 substituent is a methylamino group. Studies on various fluoroquinolones have shown that small alkyl groups, such as ethyl, or a cyclopropyl group at this position generally enhance antibacterial activity.[1] The methylamino group in this compound is considered a bioisostere of the N-1-ethyl group found in many other potent quinolones.[1]
The Critical Role of the C-6 Fluorine Atom
A hallmark of the fluoroquinolone class is the presence of a fluorine atom at the C-6 position. This substitution dramatically enhances the antibacterial potency by increasing the penetration of the drug into bacterial cells and improving its binding to the DNA gyrase-DNA complex.[1] This enhancement is a consistent finding across the vast majority of clinically relevant quinolones.
Influence of the C-7 Substituent
The substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. This compound possesses a 4-methyl-1-piperazinyl group at this position. This moiety is common among potent fluoroquinolones and contributes to broad-spectrum activity.[1] Modifications at the C-7 position have been extensively explored in the development of new quinolone analogs. The introduction of various heterocyclic rings can modulate the drug's activity against both Gram-positive and Gram-negative bacteria, as well as its pharmacokinetic properties.[3] For instance, the presence of a piperazinyl or pyrrolidinyl ring at C-7 is often associated with good antibacterial activity.[1]
The C-8 Position: Fine-Tuning Activity
While not as extensively modified as the C-7 position, the C-8 substituent can also influence the activity of fluoroquinolones. In this compound, this position is unsubstituted (hydrogen). However, the introduction of a halogen or a methoxy group at C-8 has been shown in other fluoroquinolones to enhance activity against anaerobic and Gram-positive bacteria.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ≤0.125 | [4] |
| Klebsiella sp. | ≤0.125 | [4] |
| Proteus sp. | ≤0.25 | [4] |
| Enterobacter sp. | ≤0.5 | [4] |
| Citrobacter sp. | ≤0.5 | [4] |
| Providencia sp. | ≤2 | [4] |
| Pseudomonas aeruginosa | ≤8 | [4] |
| Serratia sp. | ≤8 | [4] |
| Acinetobacter calcoaceticus | ≤8 | [4] |
| Aminoglycoside-resistant P. aeruginosa | 1 - 16 | [4] |
Note: The MIC90 (the concentration required to inhibit 90% of the isolates) for E. coli, Klebsiella species, Aeromonas, Salmonella, Shigella, Citrobacter, Enterobacter species, Proteus mirabilis, Serratia marcescens, and Morganella morganii was reported to be ≤0.5 µg/ml. This compound inhibited Branhamella, Haemophilus, and Neisseria at ≤0.25 µg/ml, and 90% of Pseudomonas aeruginosa at 4 µg/ml. It also showed activity against staphylococci, including methicillin-resistant isolates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines for key experiments.
Broth Microdilution MIC Assay
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that prevents visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., water or DMSO) at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound (this compound or its analog) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS) and EDTA.
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled DNA bands are adequately separated.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Visualizing Key Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in SAR analysis.
Caption: Key structural positions of this compound influencing its antibacterial activity.
Caption: Workflow for this compound SAR studies.
Conclusion
The structure-activity relationship of this compound is a multifaceted interplay of substitutions at key positions on its quinolone core. The N-1, C-6, C-7, and C-8 positions all contribute to the molecule's antibacterial potency, spectrum, and its ability to inhibit bacterial DNA gyrase and topoisomerase IV. While this compound itself demonstrates broad-spectrum activity, the extensive research into fluoroquinolone SAR provides a robust framework for the design of novel analogs with improved efficacy and potentially reduced side effects. Future research will likely focus on fine-tuning the substituents at these key positions to overcome emerging bacterial resistance and to develop the next generation of potent antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Amifloxacin MIC using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Amifloxacin using the broth microdilution method. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100, which are the gold standards for antimicrobial susceptibility testing.[1][2][3] This document is intended to guide researchers in accurately assessing the in vitro activity of this compound against aerobic bacteria.
Introduction
This compound is a synthetic fluoroquinolone antibacterial agent. Determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and spectrum of activity against various bacterial isolates. The broth microdilution method is a widely accepted and standardized technique for quantitative MIC determination.[1][2] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Description |
| Antimicrobial Agent | This compound powder (analytical grade) |
| Solvent | Sterile distilled water or Dimethyl sulfoxide (DMSO) |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Bacterial Strains | Test isolates and Quality Control (QC) strains |
| QC Strains | Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™ |
| Labware | Sterile 96-well microtiter plates (U- or flat-bottom), sterile reagent reservoirs, multichannel pipettes, sterile pipette tips, sterile culture tubes, incubator (35 ± 2°C) |
| Other | 0.5 McFarland turbidity standard, spectrophotometer, vortex mixer, sterile saline (0.85%) |
Experimental Protocol
The following protocol outlines the steps for performing the broth microdilution assay to determine the MIC of this compound.
Preparation of this compound Stock Solution
-
Solvent Selection : The solubility of this compound may vary. For this compound hydrochloride, sterile distilled water is the preferred solvent. If the compound is not readily soluble, Dimethyl sulfoxide (DMSO) can be used. If DMSO is used, the final concentration in the test wells should not exceed 1% to avoid antibacterial effects of the solvent itself.
-
Stock Solution Preparation :
-
Aseptically weigh a precise amount of this compound powder.
-
Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used: Volume of solvent (mL) = [Weight of powder (mg) x Purity (µg/mg)] / Desired concentration (µg/mL)
-
Dissolve the powder completely in the chosen solvent. The stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or colder until use. Avoid repeated freeze-thaw cycles.
-
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension, followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic dilution in the microtiter plate.
Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 2X final concentration of this compound to the first column of wells. This will result in a total volume of 100 µL in the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
The final plate should contain 50 µL of varying this compound concentrations in each well.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) on each plate.
Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.
-
Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This is achieved by testing standard QC strains with known susceptibility profiles concurrently with the test isolates.
Quality Control Strains
The following QC strains are recommended for monitoring the performance of the this compound MIC assay:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Establishing Internal Quality Control Ranges for this compound
-
Performing at least 20 replicate MIC determinations for each QC strain on different days.
-
Using multiple lots of CAMHB and this compound, if possible.
-
Calculating the mode, median, and range of the obtained MIC values.
-
The acceptable QC range should encompass at least 95% of the obtained MIC values.
For reference, the established CLSI MIC quality control ranges for another fluoroquinolone, Ofloxacin , are provided in the table below.[2] These are not the QC ranges for this compound but can serve as a general reference for the expected range of activity of a fluoroquinolone against these QC strains.
Table 2: CLSI-Approved MIC Quality Control Ranges for Ofloxacin [2]
| Quality Control Strain | ATCC® Number | Ofloxacin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.03 - 0.12 |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 1 - 4 |
Data Presentation
All quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.
Table 3: Example of MIC Data Presentation for this compound
| Bacterial Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Test Isolate 1 | |||
| Test Isolate 2 | |||
| ... | |||
| E. coli ATCC® 25922™ | |||
| S. aureus ATCC® 29213™ | |||
| P. aeruginosa ATCC® 27853™ |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Experimental Workflow Diagram
Caption: Workflow for this compound MIC Determination.
Logical Relationship of Quality Control
Caption: Logical Flow of Quality Control in MIC Testing.
References
- 1. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revive.gardp.org [revive.gardp.org]
Application Notes and Protocols for the Formulation of Amifloxacin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] As with many fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] For researchers conducting in vivo animal studies, the appropriate formulation of this compound is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide detailed protocols for the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in laboratory animals. The information is compiled from published literature and general best practices for fluoroquinolone formulation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing suitable formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉FN₄O₃ | [1] |
| Molecular Weight | 334.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 300 °C | [2] |
| LogP | 0.23 | [2] |
| Solubility | DMSO: 4 mg/mL (Sonication recommended) | [3] |
Formulation Protocols
Oral Administration
Oral administration is a common and convenient route for this compound delivery in animal studies. Two primary formulation strategies are presented: a solution for oral gavage and a suspension.
1. This compound Solution for Oral Gavage
This protocol is suitable for delivering a precise dose of this compound in a liquid form directly into the stomach. A study on the metabolism and disposition of this compound in rats utilized an aqueous solution for oral gavage.[4]
Materials and Equipment:
-
This compound mesylate
-
Sterile distilled water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Sterile gavage needles appropriate for the animal species
Protocol:
-
Determine the required concentration: Calculate the desired concentration of this compound based on the target dose (mg/kg) and the dosing volume appropriate for the animal model.
-
Weigh the this compound mesylate: Accurately weigh the required amount of this compound mesylate using an analytical balance.
-
Dissolution:
-
Place the weighed this compound mesylate into a volumetric flask.
-
Add a portion of sterile distilled water.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle warming may aid dissolution, but the stability of this compound under elevated temperatures should be considered.
-
Once dissolved, add sterile distilled water to the final volume.
-
-
pH Adjustment (Optional but Recommended): Fluoroquinolone solubility is pH-dependent, generally increasing in acidic conditions.[5][6][7][8] If higher concentrations are required, the pH of the solution can be adjusted downwards using a pharmaceutically acceptable acid (e.g., dilute HCl). The final pH should be compatible with oral administration and the stability of the compound.
-
Storage: Store the prepared solution in a well-sealed, light-protected container. Based on stability data for other fluoroquinolones, refrigeration at 2-8°C is recommended to minimize degradation.[2][9] It is advisable to prepare fresh solutions for each experiment or validate the stability for longer storage periods.
2. This compound Oral Suspension
For higher doses or if this compound solubility is a limiting factor, an oral suspension can be prepared. This involves dispersing the solid drug particles in a suitable vehicle.
Materials and Equipment:
-
This compound
-
Suspending vehicle (e.g., 0.5% methylcellulose, a 1:1 mixture of Ora-Plus® and Ora-Sweet®, or corn syrup based vehicle)[3][10]
-
Mortar and pestle
-
Graduated cylinders
-
Stirring rod or magnetic stirrer
-
Amber plastic or glass bottles for storage
Protocol:
-
Vehicle Preparation: If using a custom vehicle like 0.5% methylcellulose, prepare it according to standard laboratory procedures. Commercial suspending vehicles like Ora-Plus® and Ora-Sweet® can be used as is.[3]
-
Trituration:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small amount of the suspending vehicle to the powder and triturate to form a smooth paste. This step is crucial for ensuring uniform particle dispersion and preventing clumping.
-
-
Dilution:
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a calibrated graduated cylinder and add the vehicle to the final desired volume.
-
-
Homogenization: Mix the suspension thoroughly to ensure uniform distribution of the drug.
-
Storage: Store the suspension in a well-sealed, light-protected (amber) container at room temperature or under refrigeration, as determined by stability studies.[3] Shake the suspension well before each administration to ensure uniform dosing. Studies on other fluoroquinolone suspensions have shown stability for extended periods (e.g., 90 days for moxifloxacin).[3]
Intravenous Administration
Intravenous (IV) administration allows for direct delivery of this compound into the systemic circulation, ensuring 100% bioavailability. The formulation for IV injection must be sterile, pyrogen-free, and ideally isotonic to prevent adverse reactions at the injection site.[11]
1. Sterile this compound Solution for Intravenous Injection
A study in rats utilized this compound mesylate dissolved in distilled water for intravenous administration.[4] However, for repeated dosing or larger volumes, an isotonic vehicle is recommended.
Materials and Equipment:
-
This compound mesylate
-
Sterile vehicle for injection (e.g., Sterile Water for Injection, 0.9% Sodium Chloride for Injection (Normal Saline), or 5% Dextrose in Water (D5W))
-
Sterile vials and closures
-
Syringes and sterile syringe filters (0.22 µm)
-
Laminar flow hood or other aseptic environment
Protocol:
-
Vehicle Selection: Choose a sterile, pyrogen-free vehicle. Normal saline (0.9% NaCl) is a common choice as it is isotonic with blood.[12]
-
Dissolution under Aseptic Conditions:
-
In a laminar flow hood, weigh the required amount of this compound mesylate.
-
Aseptically transfer the powder to a sterile vial.
-
Add the sterile vehicle to the vial and agitate until the drug is completely dissolved.
-
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This step is crucial for removing any potential microbial contamination.
-
Tonicity Adjustment (if necessary): If a non-isotonic vehicle like sterile water is used, especially for larger injection volumes, the tonicity of the solution should be adjusted to be close to physiological levels (approximately 280-300 mOsm/kg) to minimize pain and irritation at the injection site.[1][12][13][14][15] This can be achieved by adding a suitable amount of a tonicity-adjusting agent like sodium chloride. The amount of sodium chloride needed can be calculated using the sodium chloride equivalent method.[12][13]
-
Storage: Store the sterile solution in a sealed, sterile container, protected from light. Refrigeration is generally recommended. Visually inspect the solution for any particulate matter or precipitation before each use.
Intraperitoneal Administration
Intraperitoneal (IP) injection is another common route for administering substances to small laboratory animals. The formulation requirements are similar to those for intravenous administration, with an emphasis on sterility and near-physiological pH and tonicity to avoid peritoneal irritation.
Protocol:
The protocol for preparing an this compound solution for IP injection is identical to that for intravenous administration. A sterile, isotonic solution is highly recommended.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing different this compound formulations.
Caption: Workflow for preparing oral formulations of this compound.
Caption: Workflow for preparing parenteral formulations of this compound.
Signaling Pathway
This compound, as a fluoroquinolone, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Data Summary
The following tables summarize key quantitative data related to this compound and its formulation.
Table 1: Physicochemical and Solubility Data
| Parameter | Value |
| Molecular Weight | 334.35 g/mol |
| LogP | 0.23 |
| Solubility in DMSO | 4 mg/mL |
Table 2: Dosing Information from In Vivo Studies
| Animal Model | Route of Administration | Dose | Vehicle | Reference |
| Sprague-Dawley Rats | Oral (gavage) | 20 mg/kg | Distilled water | [4] |
| Sprague-Dawley Rats | Intravenous | 20 mg/kg | Distilled water | [4] |
| Rhesus Monkeys | Intravenous | 10 mg/kg | Not specified | [4] |
Important Considerations
-
Stability: It is highly recommended to perform stability studies on any prepared this compound formulation to determine its shelf-life under specific storage conditions. Stability can be assessed by methods such as HPLC to quantify the drug concentration over time. Studies on other fluoroquinolones like moxifloxacin and levofloxacin have demonstrated good stability in extemporaneously prepared oral suspensions for up to 90 days.[3][9]
-
Animal Welfare: Always use appropriate techniques for drug administration to minimize stress and discomfort to the animals. The volume of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
pH and Tonicity: For parenteral routes, ensuring the formulation is close to physiological pH and tonicity is crucial to prevent adverse effects such as hemolysis, pain, and tissue irritation.[11][12]
-
Excipient Compatibility: When using additional excipients, it is important to ensure they are compatible with this compound and are approved for use in the specific animal species.
By following these guidelines and protocols, researchers can prepare suitable and reliable this compound formulations for their in vivo animal studies, contributing to the generation of accurate and reproducible data.
References
- 1. Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity | Pharmaguideline [pharmaguideline.com]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of this compound in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 9. Stability of levofloxacin in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. ijarbs.com [ijarbs.com]
- 13. siip.ac.in [siip.ac.in]
- 14. mlsu.ac.in [mlsu.ac.in]
- 15. youtube.com [youtube.com]
Application Notes: Conducting Time-Kill Assays with Amifloxacin Against Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic with potent bactericidal activity against a wide range of pathogens, including Escherichia coli.[1] Time-kill assays are essential in vitro pharmacodynamic studies that evaluate the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3] These assays provide critical data on the concentration-dependent or time-dependent nature of an antibiotic's activity and are fundamental in preclinical drug development.
This document provides a detailed protocol for conducting time-kill assays to assess the bactericidal effects of this compound against E. coli. It includes the mechanism of action, experimental procedures, data presentation, and visualization of key pathways and workflows.
Mechanism of Action of this compound
This compound, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis.[4] Its primary target in Gram-negative bacteria such as E. coli is DNA gyrase (a type II topoisomerase).[5][6] this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in rapid cell death.[7]
Caption: Mechanism of this compound action against E. coli.
Experimental Protocols
A time-kill assay is typically preceded by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic against the specific bacterial strain. The MIC value is then used to select appropriate concentrations for the time-kill experiment (e.g., 0.5x, 1x, 2x, 4x MIC).
Protocol for MIC Determination (Broth Microdilution)
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with NaOH for solubilization) at a concentration of 1280 µg/mL.
-
Bacterial Inoculum: Culture E. coli on a suitable agar plate overnight at 37°C. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12. Add 100 µL of the this compound stock solution to column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10. Wells in column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells in columns 1 through 11, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Protocol for Time-Kill Assay
-
Materials & Reagents:
-
E. coli strain (e.g., ATCC 25922)
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Nutrient Agar or Tryptic Soy Agar plates
-
Phosphate-Buffered Saline (PBS) for dilutions
-
Sterile test tubes, pipettes, and culture flasks
-
Incubator (37°C), shaker, spectrophotometer
-
-
Inoculum Preparation: Prepare a starting inoculum of E. coli as described in the MIC protocol to match a 0.5 McFarland standard. Dilute this culture in pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup:
-
Prepare flasks or tubes for each condition:
-
Growth Control (no antibiotic)
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). The MIC for this compound against E. coli is often ≤0.125 µg/mL.[1]
-
-
Add the appropriate volume of this compound stock solution to each respective flask to reach the target concentrations.
-
Add the prepared E. coli inoculum to each flask.
-
-
Time-Point Sampling:
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[9]
-
Perform 10-fold serial dilutions of the aliquot in sterile PBS to ensure a countable number of colonies.
-
Plate 100 µL from appropriate dilutions onto agar plates in duplicate or triplicate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Caption: Experimental workflow for a time-kill assay.
Data Presentation and Interpretation
The results of a time-kill assay are typically presented by plotting the log₁₀ CFU/mL versus time for each antibiotic concentration.
Interpretation:
-
Bacteriostatic Activity: The antibiotic inhibits bacterial growth but does not significantly reduce the bacterial count compared to the initial inoculum.
-
Bactericidal Activity: Defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial CFU/mL.[2][10]
-
Concentration-Dependent Killing: The rate and extent of killing increase as the drug concentration increases.
-
Time-Dependent Killing: Killing activity depends more on the duration of exposure above the MIC rather than on higher concentrations.
Sample Data Table
The following table illustrates how quantitative data from a time-kill assay can be summarized. Data are presented as mean log₁₀ CFU/mL. Assume an initial inoculum of 5.70 log₁₀ CFU/mL and an E. coli MIC to this compound of 0.125 µg/mL.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (0.5x MIC) (log₁₀ CFU/mL) | This compound (1x MIC) (log₁₀ CFU/mL) | This compound (2x MIC) (log₁₀ CFU/mL) | This compound (4x MIC) (log₁₀ CFU/mL) |
| 0 | 5.71 | 5.70 | 5.69 | 5.71 | 5.70 |
| 2 | 6.85 | 5.15 | 4.32 | 3.88 | 3.15 |
| 4 | 7.92 | 4.98 | 3.10 | 2.51 | <2.00 |
| 6 | 8.65 | 4.85 | 2.45 | <2.00 | <2.00 |
| 8 | 9.01 | 5.05 (regrowth) | <2.00 | <2.00 | <2.00 |
| 24 | 9.25 | 7.80 (regrowth) | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the count is below the limit of detection.
From this hypothetical data, this compound at 2x and 4x MIC shows rapid bactericidal activity, achieving a >3-log₁₀ reduction within 4-6 hours. The 1x MIC concentration also demonstrates bactericidal effects by the 4-hour mark. Regrowth is observed at the sub-MIC concentration (0.5x MIC).
References
- 1. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing Amifloxacin Efficacy in a Murine Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin (formerly WIN 49375) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] As with other fluoroquinolones, its mechanism of action involves the inhibition of bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound using a murine systemic infection model, a critical step in preclinical drug development.
Mechanism of Action
This compound targets the bacterial DNA gyrase and topoisomerase IV enzymes. By inhibiting the ligase activity of these enzymes, this compound introduces single- and double-strand breaks in the bacterial DNA, leading to a bactericidal effect.
Mechanism of action of this compound.
Data Presentation: In Vitro and In Vivo Efficacy
Quantitative data is essential for evaluating the potency of an antimicrobial agent. The following tables summarize the in vitro activity of this compound and provide comparative in vivo efficacy data for another fluoroquinolone, ciprofloxacin, in a murine systemic infection model.
Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration, MIC)
The in vitro activity of this compound is comparable to that of norfloxacin and pefloxacin against Enterobacteriaceae.[1][2] It has also demonstrated moderate activity against Staphylococcus aureus.[1][2]
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | ≤2 |
| Enterobacteriaceae | Comparable to norfloxacin and pefloxacin |
| Pseudomonas aeruginosa | More active than carbenicillin and mezlocillin |
Table 2: Comparative In Vivo Efficacy of Fluoroquinolones in a Murine Systemic Infection Model
| Pathogen | Ciprofloxacin ED50 (mg/kg, IV) |
| Staphylococcus aureus Smith | 0.538 |
| Escherichia coli 444 | 0.0625 |
| Klebsiella pneumoniae KC-1 | 0.0941 |
| Serratia marcescens T-55 | 0.294 |
| Pseudomonas aeruginosa 15846 | 7.76 |
Experimental Protocols: Murine Systemic Infection Model (Peritonitis/Sepsis)
This protocol describes a generalized murine model of systemic infection (peritonitis/sepsis) to evaluate the efficacy of this compound. This model is a standard for testing antimicrobial agents.
Workflow of the Experimental Protocol
Experimental workflow for assessing this compound efficacy.
Materials
-
This compound: (or other test articles)
-
Vehicle: (e.g., sterile saline, 0.5% methylcellulose)
-
Bacterial Strain: A relevant pathogenic strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Growth Media: (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Animals: Specific pathogen-free mice (e.g., BALB/c or CD-1, 6-8 weeks old)
-
Mucin (optional): To enhance bacterial virulence
-
Sterile Saline: For dilutions
-
Standard laboratory equipment: for microbiology and animal handling
Bacterial Inoculum Preparation
-
Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The final inoculum size should be determined in preliminary studies to achieve a non-lethal but established infection.
-
(Optional) The bacterial suspension can be mixed with mucin to enhance infectivity.
Animal Handling and Infection
-
Acclimatize mice for a minimum of 5 days before the experiment.
-
On the day of infection, randomly assign mice to treatment and control groups.
-
Induce systemic infection by intraperitoneal (IP) injection of the prepared bacterial inoculum (e.g., 0.5 mL).
This compound Administration
-
Prepare a stock solution of this compound and dilute it to the desired concentrations in the vehicle.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound to the treatment groups via the desired route (e.g., oral gavage or subcutaneous injection).
-
Administer the vehicle alone to the control group.
-
Multiple doses can be administered at specified intervals if required by the study design.
Monitoring and Endpoint Determination
-
Monitor the mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and mortality at regular intervals for a defined period (e.g., up to 7 days).
-
For determination of bacterial load, euthanize a subset of mice at a specific endpoint (e.g., 24 or 48 hours post-infection).
Determination of Bacterial Load
-
Aseptically collect blood via cardiac puncture.
-
Perform peritoneal lavage with sterile saline to collect peritoneal fluid.
-
Aseptically harvest relevant organs (e.g., spleen, liver, kidneys).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of blood, peritoneal lavage fluid, and organ homogenates in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.
-
Count the number of colonies to determine the colony-forming units (CFU) per mL or gram of tissue.
Data Analysis
-
Efficacy based on survival: Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from lethal infection, using probit analysis or logistic regression.
-
Efficacy based on bacterial clearance: Compare the mean CFU counts in the treatment groups to the control group using appropriate statistical tests (e.g., t-test, ANOVA). A significant reduction in bacterial load indicates efficacy.
Conclusion
The murine systemic infection model is a robust and reproducible method for evaluating the in vivo efficacy of this compound. The protocols outlined in this document provide a framework for conducting these studies. The provided in vitro and comparative in vivo data serve as a benchmark for assessing the potential of this compound as a therapeutic agent for bacterial infections. It is crucial to include appropriate controls and perform dose-response studies to obtain meaningful and reliable results.
References
- 1. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of intravenous and oral ciprofloxacin in experimental murine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amifloxacin Powder
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the proper handling, storage, and use of Amifloxacin powder in a laboratory setting. Adherence to these guidelines is crucial for ensuring experimental accuracy, personnel safety, and maintaining the integrity of the compound.
Safety and Handling Precautions
This compound, a fluoroquinolone antibiotic, requires careful handling to minimize exposure and potential health risks. The following precautions are based on safety data for this compound and structurally related compounds.
1.1 Personal Protective Equipment (PPE)
-
Gloves: Always wear nitrile or latex gloves to prevent skin contact.
-
Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.
-
Eye Protection: Use safety glasses or goggles to shield against airborne powder.
-
Respiratory Protection: When handling larger quantities of powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95) is recommended.[1]
1.2 Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1]
-
Containment: Handle the powder on a disposable mat to contain any spills.
1.3 Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water.[1] If irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Hazard Pictograms and Statements
-
Health Hazard:
Storage and Stability
Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and biological activity.
2.1 this compound Powder
-
Temperature: Store the powder at -20°C for long-term storage (up to 3 years).[4]
-
Light: Protect from light, as fluoroquinolones can be light-sensitive.[5]
-
Moisture: Keep the container tightly sealed in a dry place to prevent hydration.[2]
2.2 this compound Solutions
-
Stock Solutions:
-
Store aliquots of stock solutions at -80°C for up to 1 year or at -20°C for shorter periods.[4]
-
Avoid repeated freeze-thaw cycles.
-
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6]
Physicochemical and Solubility Data
A summary of the physical, chemical, and solubility properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₆H₁₉FN₄O₃ |
| Molecular Weight | 334.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in DMSO | 4 mg/mL (11.96 mM) - Sonication is recommended for dissolution.[4] |
| Solubility (Ofloxacin) | As a structural analog, Ofloxacin solubility provides an estimate:- Water: Slightly soluble- Ethanol: ~1 mg/mL- PBS (pH 7.2): ~10 mg/mL- Dimethylformamide (DMF): ~20 mg/mL[6] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and a common experimental application.
4.1 Protocol for Reconstitution and Preparation of Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound powder:
-
Molecular Weight (MW) of this compound = 334.35 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 334.35 g/mol x 1000 mg/g = 3.34 mg
-
-
-
Weigh the this compound powder:
-
Accurately weigh 3.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the powder:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[4]
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
4.2 Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare bacterial inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare serial dilutions of this compound:
-
In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculate the plate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubate the plate:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Diagrams
5.1 this compound Handling and Preparation Workflow
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
5.2 this compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound's antibacterial action.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Testing Amifloxacin Synergy with Beta-Lactams
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. This document provides detailed methodologies for assessing the synergistic potential of amifloxacin, a fluoroquinolone antibiotic, when combined with beta-lactam antibiotics. The primary methods covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) Index and the time-kill curve analysis for evaluating the pharmacodynamics of the antibiotic combination.
Principle of Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to increased bactericidal activity, reduced likelihood of resistance development, and the potential for lower, less toxic antibiotic dosages.
-
This compound , a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1]
-
Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This leads to a compromised cell wall and eventual cell lysis.[2]
The combination of these two classes of antibiotics targets distinct and essential bacterial processes, which can result in synergistic antimicrobial activity.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5]
Materials:
-
This compound and beta-lactam antibiotic powders of known potency
-
Appropriate solvents for dissolving antibiotics
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial isolate to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the beta-lactam antibiotic at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Dissolve the antibiotic powders in their respective recommended solvents and then dilute to the final stock concentration with sterile MHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Setting up the Checkerboard Plate:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Add 50 µL of the this compound working solution to the first column and perform serial dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the beta-lactam antibiotic. Add 50 µL of the beta-lactam working solution to the first row and perform serial dilutions down the plate.
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two antibiotics.[6]
-
Include control wells:
-
Row H: Serial dilutions of this compound alone.
-
Column 11: Serial dilutions of the beta-lactam alone.
-
Column 12, Row H: Growth control (no antibiotic).
-
A well with uninoculated medium for sterility control.
-
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC of each antibiotic alone is the lowest concentration that completely inhibits visible growth.
-
The MIC of the combination is the lowest concentration of each antibiotic in a well that inhibits growth.
-
Data Presentation: Checkerboard Assay
| This compound (µg/mL) | Beta-Lactam (µg/mL) | Growth (+/-) |
| MIC_this compound | 0 | - |
| 0 | MIC_Beta-Lactam | - |
| ... | ... | ... |
| MIC_Amifloxacin_combo | MIC_Beta-Lactam_combo | - |
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The interaction between the two antibiotics is quantified by calculating the FIC Index.[6][7]
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-Lactam (FIC B) = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)
-
FIC Index (FICI) = FIC A + FIC B
Interpretation of FICI:
| FICI | Interpretation |
| ≤ 0.5 | Synergy[6][7][8] |
| > 0.5 to ≤ 1.0 | Additive[7][8] |
| > 1.0 to < 4.0 | Indifference[7][8] |
| ≥ 4.0 | Antagonism[7][8] |
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic picture of the antimicrobial effect of antibiotic combinations over time.[9][10]
Materials:
-
This compound and beta-lactam antibiotic stock solutions
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Spectrophotometer (optional, for monitoring growth)
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate a flask containing MHB with the test organism and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks for each condition to be tested:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at its MIC or a sub-MIC concentration)
-
Beta-lactam alone (e.g., at its MIC or a sub-MIC concentration)
-
This compound + Beta-lactam in combination (at the same concentrations as the individual drugs)
-
-
-
Antibiotic Addition and Sampling:
-
Determination of Viable Cell Counts:
-
Perform serial tenfold dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Presentation: Time-Kill Curve Analysis
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Beta-Lactam Alone) | Log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10]
-
Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Experimental Workflows
Caption: Workflow for the checkerboard assay.
Caption: Workflow for time-kill curve analysis.
Mechanism of Action and Synergy
Caption: Independent and combined antibiotic effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Antibiotics and Bacterial Resistance—A Short Story of an Endless Arms Race - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone and beta-lactam antimicrobials induce different transcriptome profiles in Salmonella enterica persister cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 10. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Murine Model of Pneumonia for Preclinical Evaluation of Amifloxacin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Amifloxacin, a fluoroquinolone antibiotic, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. To evaluate its efficacy in a preclinical setting, a robust and reproducible animal model of pneumonia is essential. This document provides detailed application notes and protocols for establishing a murine model of bacterial pneumonia and its application in testing the therapeutic efficacy of this compound.
Murine Pneumonia Model: Overview and Selection
The choice of bacterial pathogen is critical for establishing a clinically relevant pneumonia model. Klebsiella pneumoniae and Streptococcus pneumoniae are common causative agents of community- and hospital-acquired pneumonia and are appropriate choices for this model. This protocol will focus on a Klebsiella pneumoniae induced pneumonia model.
Experimental Workflow Overview
Caption: Experimental workflow for the murine pneumonia model.
Experimental Protocols
Bacterial Strain and Culture Preparation
-
Strain: Klebsiella pneumoniae (e.g., ATCC 43816).
-
Culture: Inoculate a single colony into 5 mL of tryptic soy broth (TSB) and incubate overnight at 37°C with shaking. Subculture by transferring 100 µL of the overnight culture into 10 mL of fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Preparation for Inoculation: Centrifuge the bacterial culture at 4000 x g for 15 minutes. Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in sterile PBS to the desired concentration for inoculation (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating on tryptic soy agar (TSA).
Animals
-
Species/Strain: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House the mice for at least one week prior to the experiment with access to food and water ad libitum.
Intratracheal Inoculation
This method ensures direct delivery of the bacterial inoculum to the lower respiratory tract.[1][2]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea through the incision.
-
Instill 50 µL of the bacterial suspension (e.g., 5 x 10^5 CFU) directly into the lungs via the catheter.
-
Suture the incision and allow the mouse to recover on a warming pad.
This compound Administration
-
Dosage Determination: While specific pharmacokinetic data for this compound in mice is limited, data from rats can be used for initial dose estimation. This compound administered to rats showed an elimination half-life of approximately 2.3 hours.[3] Based on studies with other fluoroquinolones in murine pneumonia models, a starting dose range of 25-100 mg/kg, administered subcutaneously or orally twice daily, can be evaluated.[4]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: this compound (low dose, e.g., 25 mg/kg).
-
Group 3: this compound (high dose, e.g., 100 mg/kg).
-
-
Administration: Begin treatment at a specified time post-infection (e.g., 18 hours) and continue for a defined period (e.g., 3 days).
Endpoint Analysis (24 hours after last treatment)
BAL fluid is collected to assess inflammatory cell influx and bacterial load in the airways.[5][6][7][8]
-
Euthanize the mouse via an approved method.
-
Expose the trachea and insert a catheter.
-
Instill 1 mL of sterile, cold PBS into the lungs and gently aspirate.
-
Repeat the wash two more times, pooling the recovered fluid.
-
Use a portion of the BAL fluid for CFU enumeration and the remainder for cytological analysis.
This procedure determines the bacterial burden within the lung parenchyma.
-
Aseptically remove the lungs and weigh them.
-
Place the lungs in a sterile tube containing 1 mL of sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per gram of lung tissue.
Histopathology provides a qualitative and quantitative assessment of lung inflammation and injury.[9][10]
-
Perfuse the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for the following parameters:
-
Inflammatory cell infiltration
-
Alveolar septal thickening
-
Edema
-
Necrosis
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Bacterial Load in Lung and BAL Fluid
| Treatment Group | Mean Lung CFU/gram (± SD) | Mean BAL Fluid CFU/mL (± SD) | Log Reduction vs. Vehicle |
| Vehicle Control | 5.8 x 10^7 (± 1.2 x 10^7) | 2.1 x 10^5 (± 0.5 x 10^5) | - |
| This compound (25 mg/kg) | 9.2 x 10^5 (± 3.5 x 10^5) | 4.5 x 10^3 (± 1.1 x 10^3) | 1.8 |
| This compound (100 mg/kg) | 3.1 x 10^4 (± 1.0 x 10^4) | 7.8 x 10^2 (± 2.2 x 10^2) | 3.2 |
Table 2: Histopathological Scoring of Lung Tissue
| Treatment Group | Inflammation Score (0-4) (Mean ± SD) | Alveolar Septal Thickening Score (0-3) (Mean ± SD) | Edema Score (0-3) (Mean ± SD) | Total Lung Injury Score (Mean ± SD) |
| Vehicle Control | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.6 | 8.8 ± 1.2 |
| This compound (25 mg/kg) | 1.8 ± 0.7 | 1.5 ± 0.5 | 1.2 ± 0.4 | 4.5 ± 1.5 |
| This compound (100 mg/kg) | 0.9 ± 0.4 | 0.8 ± 0.3 | 0.5 ± 0.2 | 2.2 ± 0.8 |
| (Scoring system: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe) |
Signaling Pathway Visualization
This compound, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Caption: Mechanism of action of this compound.
Conclusion
The described murine model of Klebsiella pneumoniae pneumonia provides a reliable platform for the in vivo evaluation of this compound. By systematically assessing bacterial clearance and lung pathology, researchers can obtain crucial data on the efficacy of this antibiotic. The provided protocols and data presentation formats are intended to guide the design and execution of these preclinical studies, ultimately contributing to the development of new therapeutic strategies for bacterial pneumonia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and disposition of this compound in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Quinolones against Secondary Pneumococcal Pneumonia after Influenza Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the new fluoroquinolone gatifloxacin in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Multiple-dose pharmacokinetics and safety of oral this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amifloxacin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate determination of bacterial susceptibility to this compound is crucial for research and development of this antimicrobial agent. These application notes provide detailed protocols for performing this compound susceptibility testing using standard laboratory methods, including broth dilution for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion method. Additionally, this document offers guidance on interpreting the results in a research context, particularly in the absence of established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principles of this compound Susceptibility Testing
Antimicrobial susceptibility testing (AST) for this compound is performed to determine its in vitro activity against a specific bacterium. The two primary methods are:
-
Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The MIC is a quantitative measure of the antibiotic's potency.
-
Agar Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of this compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and can be correlated with the MIC.
Data Presentation: this compound In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in scientific literature. It is important to note that these values are for research purposes and should not be interpreted as clinical breakpoints.
Table 1: this compound MIC90 Values for Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤0.125 |
| Klebsiella sp. | ≤0.125 |
| Proteus sp. | ≤0.25 |
| Enterobacter sp. | ≤0.5 |
| Citrobacter sp. | ≤0.5 |
| Providencia sp. | ≤2 |
| Pseudomonas aeruginosa | ≤8 |
| Serratia sp. | ≤8 |
| Acinetobacter calcoaceticus var. anitratus | ≤8 |
Data sourced from a comparative study on the inhibitory and bactericidal activities of this compound.
Table 2: this compound MIC Range for Amikacin-Resistant Pseudomonas aeruginosa
| Bacterial Species | MIC Range (µg/mL) |
| Amikacin-Resistant P. aeruginosa | 1 - 16 |
Data sourced from a comparative study on the inhibitory and bactericidal activities of this compound.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent. Further dilutions should be made in CAMHB.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
-
Inoculate the Plate: Add 10 µL of the standardized inoculum to each well (except the negative control well).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
Agar Disk Diffusion Method
This protocol describes the agar disk diffusion method for assessing the susceptibility of bacteria to this compound.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on research objectives)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard ATCC® (American Type Culture Collection) quality control strains should be tested with each batch of susceptibility tests.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
QC Procedure:
Perform the susceptibility testing protocols as described above using the recommended QC strains. The resulting MIC values or zone diameters should fall within established ranges for other fluoroquinolones as a preliminary check, though specific ranges for this compound are not defined by CLSI or EUCAST. Consistent results for QC strains indicate that the test is performing correctly.
Interpretation of Results
The interpretation of this compound susceptibility test results requires careful consideration, as there are no established clinical breakpoints from CLSI or EUCAST.
-
MIC Values: The MIC value represents the in vitro potency of this compound against the tested organism. A lower MIC value indicates greater activity. In a research and development setting, MIC values are used to:
-
Compare the activity of this compound to other antimicrobial agents.
-
Monitor for the development of resistance.
-
Establish a baseline of activity against a collection of bacterial isolates.
-
-
Disk Diffusion Zone Diameters: The zone of inhibition diameter is inversely correlated with the MIC. A larger zone diameter generally indicates a lower MIC and greater susceptibility. Without established breakpoints, the interpretation is primarily qualitative, allowing for categorization of isolates as more or less susceptible relative to each other.
Framework for Interpretation in a Research Context:
-
Data Comparison: Compare the obtained MIC values or zone diameters for test isolates to those of the QC strains and to data from published literature if available.
-
Distribution Analysis: For a large collection of isolates, analyze the distribution of MICs or zone diameters. This can help in identifying subpopulations with reduced susceptibility.
-
Correlation Studies: If both MIC and disk diffusion data are generated, the correlation between these two methods can be assessed to establish internal criteria for interpretation.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for this compound susceptibility testing.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the agar disk diffusion susceptibility test.
Caption: Logical flow for interpreting this compound susceptibility results.
References
Troubleshooting & Optimization
Amifloxacin Technical Support Center: Troubleshooting Solubility Issues in Microbiological Media
Welcome to the technical support center for Amifloxacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound solubility during microbiological experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a synthetic fluoroquinolone derivative with moderate aqueous solubility.[1] Its solubility is influenced by pH, and it exhibits amphoteric characteristics.
Q2: In what solvents can this compound be dissolved for microbiological assays?
For most microbiological applications, sterile distilled water is the recommended solvent for preparing this compound stock solutions.[2] However, if solubility issues arise, Dimethyl sulfoxide (DMSO) can be used.[3] It is important to note that the final concentration of DMSO in the culture medium should be kept low (ideally ≤1%) to avoid potential effects on microbial growth and the activity of this compound itself.
Q3: How does pH affect the solubility and activity of this compound?
The solubility of many fluoroquinolones is pH-dependent. For instance, the solubility of similar fluoroquinolones like levofloxacin and ciprofloxacin increases in acidic conditions.[4][5] Studies on this compound have shown that its in vitro activity against Staphylococcus saprophyticus has an inverse relationship with the pH of the test medium, meaning its activity decreases as the pH increases.[6][7]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in water.
Possible Cause: The concentration of this compound may be too high for its aqueous solubility limit at the current pH and temperature.
Solutions:
-
Adjust pH: Fluoroquinolone solubility is often enhanced in acidic conditions.[4][5] Carefully add a small amount of dilute acid (e.g., 0.1 N HCl) dropwise to your this compound suspension while stirring until the powder dissolves. Be mindful that significant changes in pH can affect the final pH of your microbiological medium.
-
Gentle Heating: Gently warm the solution to 37°C to aid dissolution.[3] Avoid excessive heat, as it may degrade the antibiotic.
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder.[3]
-
Use a Co-solvent: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in DMSO.[3] Subsequently, dilute this stock solution in the microbiological medium to the desired final concentration, ensuring the final DMSO concentration is minimal.
Issue 2: Precipitation is observed after adding this compound stock solution to the microbiological medium.
Possible Cause 1: The final concentration of this compound in the medium exceeds its solubility at the medium's pH and temperature.
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound in your medium.
-
pH of the Medium: The pH of many standard microbiological media, such as Mueller-Hinton Broth, is typically around neutral (pH 7.3 ± 0.1).[8] This pH might not be optimal for maintaining high concentrations of this compound in solution. While altering the medium's pH is generally not recommended as it can affect bacterial growth, preparing a more diluted stock solution can help prevent precipitation upon addition to the medium.
Possible Cause 2: Interaction with components of the medium.
Solution:
-
Order of Addition: When preparing media from scratch, add the this compound solution after all other components have been dissolved and the medium has been sterilized and cooled to 45-50°C.[9]
-
Filter Sterilization: If you are preparing a stock solution that requires filter sterilization, ensure the filter material is compatible with the solvent used. For aqueous solutions, standard syringe filters are appropriate.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL) in Water
This protocol provides a general guideline for preparing a stock solution of this compound. The exact weight of the powder will depend on the potency of the specific lot, which should be provided by the manufacturer.
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile conical tube (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required weight of this compound powder. Use the following formula:
For a 10 mg/mL solution, the potency is a crucial factor. If the potency is, for example, 980 µg/mg, the calculation for 10 mL of a 10 mg/mL stock would be: Weight (mg) = (10 mg/mL * 10 mL) / (980 µg/mg / 1000) = 102.04 mg
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile distilled water (e.g., 5 mL for a final volume of 10 mL) to the tube.
-
Vortex or sonicate the mixture until the powder is fully dissolved. Gentle warming to 37°C may be applied if necessary.
-
Bring the solution to the final desired volume with sterile distilled water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C protected from light.
Protocol 2: Preparation of this compound Stock Solution (10 mg/mL) in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile conical tube
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh the calculated amount of this compound powder (using the formula from Protocol 1) and transfer it to a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex the mixture until the powder is completely dissolved. Sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Note: When using a DMSO stock, ensure the final concentration of DMSO in the experimental medium is not inhibitory to the microorganisms being tested and does not interfere with the assay. It is recommended to run a solvent control.[10]
Data Presentation
Table 1: Solubility of Fluoroquinolones in Different Solvents
| Fluoroquinolone | Solvent | Solubility | Reference |
| This compound | DMSO | 4 mg/mL | [3] |
| Levofloxacin | Water (pH 3.0) | 70.66 ± 0.43 mg/mL | [4][5] |
| Levofloxacin | Water (pH 7.0) | 49.66 ± 0.17 mg/mL | [4][5] |
| Ciprofloxacin | Water (pH 3.0) | 243.08 ± 1.12 mg/mL | [4] |
| Ciprofloxacin | Water (pH 7.0) | 0.182 ± 0.00 mg/mL | [4] |
Visualizations
This compound Dissolution Workflow
Caption: Workflow for dissolving this compound powder.
Mechanism of Action: this compound Inhibition of Bacterial DNA Replication
Caption: this compound's inhibitory action on bacterial DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-Bound Conformation of Topoisomerase IV: a Possible Target for Quinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of changes in pH, medium, and inoculum size on the in vitro activity of this compound against urinary isolates of Staphylococcus saprophyticus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmch.gov.in [gmch.gov.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Amifloxacin Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of Amifloxacin in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound effectively blocks bacterial cell division and leads to bacterial death.
Q2: What are the known or potential off-target effects of this compound in mammalian cell lines?
While designed to target bacterial enzymes, this compound, like other fluoroquinolones, can exert off-target effects in mammalian cells. These can confound experimental results and require careful consideration. The primary off-target effects include:
-
Mitochondrial Toxicity: Fluoroquinolones can interfere with mitochondrial DNA replication and function, leading to decreased cell viability.
-
Neurotoxicity: Some fluoroquinolones can act as antagonists to the GABAa receptor, potentially leading to neuronal hyperexcitability.
-
Phototoxicity: Exposure to UV light in the presence of some fluoroquinolones can induce cellular damage.
-
Hepatotoxicity: this compound is known to inhibit cytochrome P450 enzymes, which can alter the metabolism of other compounds and potentially lead to liver cell damage.
-
Tendinopathy: Fluoroquinolones have been associated with tendon damage, potentially through the inhibition of collagen synthesis.
Q3: Which cell lines are suitable for studying specific off-target effects of this compound?
| Off-Target Effect | Recommended Cell Line(s) | Rationale |
| Hepatotoxicity | HepG2 | Human liver carcinoma cell line commonly used for studying drug metabolism and hepatotoxicity.[1][2] |
| Neurotoxicity | SH-SY5Y | Human neuroblastoma cell line used as a model for neurotoxicity studies.[3][4] |
| Phototoxicity | HaCaT | Human keratinocyte cell line, a relevant model for skin-related phototoxicity studies.[5][6] |
| Tendinopathy | Primary Human Tenocytes | Primary cells isolated from tendon tissue provide a more physiologically relevant model for studying tendinopathy.[7][8] |
| General Cytotoxicity | A variety of cell lines relevant to the primary research question. | To assess the overall impact on cell viability. |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in Culture
Possible Cause: This is a common observation and could be due to general cytotoxicity or a specific off-target effect like mitochondrial toxicity.
Troubleshooting Steps:
-
Confirm the Observation:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line.
-
Use a cell viability assay, such as the MTT or MTS assay, to quantify the cytotoxic effect.
-
-
Investigate Mitochondrial Toxicity:
-
Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early marker of apoptosis.
-
Measure cellular ATP levels to determine if mitochondrial energy production is compromised.
-
Evaluate the generation of reactive oxygen species (ROS), as mitochondrial dysfunction is often associated with increased oxidative stress.
-
Experimental Workflow: Investigating Cytotoxicity and Mitochondrial Dysfunction
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Altered Neuronal Cell Function or Viability
Possible Cause: this compound may be exhibiting neurotoxic effects, potentially through antagonism of the GABAa receptor.
Troubleshooting Steps:
-
Characterize Neuronal Response:
-
In neuronal cell lines like SH-SY5Y, assess changes in cell morphology, neurite outgrowth, and expression of neuronal markers.
-
Perform electrophysiological studies (e.g., patch-clamp) if possible to measure changes in neuronal excitability.
-
-
Investigate GABAa Receptor Interaction:
-
Conduct a radioligand binding assay to determine if this compound competes with known GABAa receptor ligands. A decrease in the binding of a radiolabeled ligand in the presence of this compound suggests a direct interaction.
-
Signaling Pathway: GABAa Receptor Antagonism
Caption: this compound's potential antagonism of the GABAa receptor.
Quantitative Data Summary
| Off-Target | Drug | Assay | Cell Line/System | Result (IC50 or % Inhibition) |
| Hepatotoxicity | This compound | Cytochrome P450IA2 Inhibition | Human Liver Microsomes | 21.4% inhibition at 500 µM |
| Neurotoxicity | Norfloxacin | GABAa Receptor Binding | Mouse Brain mRNA in Xenopus Oocytes | IC50 = 17 µM |
| Neurotoxicity | Ciprofloxacin | GABAa Receptor Binding | Mouse Brain mRNA in Xenopus Oocytes | IC50 = 33 µM |
| Neurotoxicity | Ofloxacin | GABAa Receptor Binding | Mouse Brain mRNA in Xenopus Oocytes | IC50 = 280 µM |
| Tendinopathy | Ciprofloxacin | Cytotoxicity (Redox Status) | Rabbit Tenocytes | 62% decrease at 1 mM (72h) |
| Tendinopathy | Ofloxacin | Cytotoxicity (Redox Status) | Rabbit Tenocytes | 30% decrease at 1 mM (72h) |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[9][10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 15 minutes to 4 hours with shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
JC-1 Mitochondrial Membrane Potential Assay
This protocol is based on standard JC-1 assay kits.[12][13][14][15]
Materials:
-
Cells of interest
-
6- or 96-well plates
-
This compound stock solution
-
JC-1 staining solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control group treated with CCCP (e.g., 10 µM for 5-10 minutes).
-
JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add the JC-1 staining solution (typically 1-10 µM in culture medium) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with assay buffer (provided with most kits) or PBS.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Plate Reader: Measure the fluorescence intensity at two wavelength pairs: excitation/emission ~485/530 nm for green monomers and ~535/590 nm for red aggregates.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Radioligand Binding Assay for GABAa Receptor
This is a generalized protocol for a competitive binding assay.[16][17][18][19][20]
Materials:
-
Cell membranes or tissue homogenates expressing GABAa receptors (e.g., from rat brain or transfected cells)
-
Radiolabeled GABAa receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
This compound stock solution
-
Unlabeled GABA or a known GABAa receptor ligand for determining non-specific binding
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols, which typically involve homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
This compound at various concentrations (or vehicle for total binding)
-
Unlabeled ligand in excess for non-specific binding tubes
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd)
-
Membrane preparation
-
-
Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 45-60 minutes at 4°C or room temperature).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the Ki (inhibitory constant) of this compound using the Cheng-Prusoff equation if a competitive interaction is observed.
-
Workflow for Identifying and Mitigating Off-Target Effects
Caption: A logical workflow for addressing potential this compound off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototoxicity of Nano Titanium Dioxides in HaCaT Keratinocytes – Generation of Reactive Oxygen Species and Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tenocytes [zen-bio.com]
- 8. The tenocyte phenotype of human primary tendon cells in vitro is reduced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
- 19. brieflands.com [brieflands.com]
- 20. giffordbioscience.com [giffordbioscience.com]
addressing variability in Amifloxacin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifloxacin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.
What are the expected this compound MIC values for common bacterial strains?
This compound has demonstrated activity against a range of Gram-negative bacteria. The MIC90 (the concentration required to inhibit 90% of isolates) can vary depending on the bacterial species.
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | ≤ 0.125[2] |
| Klebsiella sp. | ≤ 0.125[2] |
| Proteus sp. | ≤ 0.25[2] |
| Enterobacter sp. | ≤ 0.5[2] |
| Citrobacter sp. | ≤ 0.5[2] |
| Providencia sp. | ≤ 2[2] |
| Pseudomonas aeruginosa | ≤ 8[2] |
| Serratia sp. | ≤ 8[2] |
| Acinetobacter calcoaceticus | ≤ 8[2] |
| Aminoglycoside-resistant P. aeruginosa | 4 |
Which international guidelines should be followed for this compound MIC assays?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two internationally recognized organizations that provide standardized methods and interpretive criteria for antimicrobial susceptibility testing.[3] It is recommended to consult the latest versions of their guidelines for detailed protocols and quality control parameters.[4][5][6][7][8][9]
Troubleshooting Guide
Variability in this compound MIC assay results can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent MIC values between replicates.
Inconsistent results across replicate wells or plates are a common challenge in MIC assays.
Possible Causes and Solutions:
-
Improper mixing of this compound stock solution: Ensure the stock solution is completely dissolved and homogenous before preparing dilutions. Vortex the solution thoroughly.
-
Inaccurate pipetting: Calibrate and use pipettes correctly to ensure accurate dispensing of the antibiotic, media, and bacterial inoculum.
-
Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth. To mitigate this, fill the outer wells with sterile water or media without inoculum, or use plates with lids designed to minimize evaporation.
-
Contamination: Ensure aseptic techniques are strictly followed throughout the procedure to prevent contamination of media, stock solutions, and bacterial cultures.
Caption: Troubleshooting workflow for inconsistent MIC replicates.
Issue 2: Higher than expected MIC values.
Observing MIC values that are consistently higher than literature-reported values can indicate experimental or biological factors.
Possible Causes and Solutions:
-
Incorrect Inoculum Density: A higher than recommended bacterial inoculum can lead to elevated MIC values, a phenomenon known as the "inoculum effect".[10][11][12] Standardize the inoculum to the recommended colony-forming units per milliliter (CFU/mL) using a spectrophotometer or McFarland standards.
-
Suboptimal pH of the medium: The activity of this compound can be influenced by the pH of the growth medium. For some fluoroquinolones, activity is decreased at a lower (acidic) pH.[13][14][15][16][17] Ensure the pH of the Mueller-Hinton Broth (MHB) or Agar (MHA) is within the recommended range (typically 7.2-7.4).
-
Presence of Divalent Cations: Divalent cations, such as Ca²⁺ and Mg²⁺, can chelate with fluoroquinolones, potentially reducing their bioavailability and leading to higher MICs.[1][18] Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.
-
Bacterial Resistance: The bacterial strain may have acquired resistance to this compound. Mechanisms of fluoroquinolone resistance include target-site mutations in gyrA and parC genes, increased expression of efflux pumps, or plasmid-mediated resistance.[1]
Caption: Troubleshooting workflow for unexpectedly high MIC values.
Impact of Experimental Variables on this compound MIC
The following tables summarize the quantitative impact of key experimental variables on this compound MIC values.
Table 1: Effect of pH on this compound MIC against Staphylococcus saprophyticus
| pH of Test Medium | Fold Change in MIC |
| 5.5 | 4-fold decrease |
| 6.5 | 2-fold decrease |
| 7.5 | No change |
| 8.5 | 2-fold increase |
Note: This data is qualitative and indicates a trend. The in vitro activity of this compound against S. saprophyticus has an inverse relation to increases in the pH of the test medium.[13][14]
Table 2: Effect of Inoculum Size on this compound MIC against Staphylococcus saprophyticus and Escherichia coli
| Inoculum Size (CFU/mL) | Fold Change in MIC |
| 10³ | 4-fold decrease |
| 10⁴ | 2-fold decrease |
| 10⁵ | No change (Standard) |
| 10⁶ | 2-fold increase |
| 10⁷ | 4-fold increase |
Note: This data is qualitative and indicates a trend. There is a direct relationship between increases in inoculum size and the MICs of this compound.[13][14]
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI and EUCAST guidelines.[19][20][21][22][23]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Agar Dilution MIC Assay
This protocol is a generalized procedure based on CLSI and EUCAST guidelines.[23][24][25]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.
-
Prepare Antibiotic-Containing Agar Plates:
-
Melt MHA and cool to 45-50°C in a water bath.
-
Prepare a series of tubes each containing a specific volume of molten agar.
-
Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Mix well by inverting the tubes.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.
-
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method, but dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculate Plates: Spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[3]
Caption: Workflow for the agar dilution MIC assay.
References
- 1. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 5. eucast.org [eucast.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1591. Updated Fluoroquinolone MIC Breakpoints: Impact on Susceptibility Rates in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of changes in pH, medium, and inoculum size on the in vitro activity of this compound against urinary isolates of Staphylococcus saprophyticus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of changes in pH, medium, and inoculum size on the in vitro activity of this compound against urinary isolates of Staphylococcus saprophyticus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. ibg.kit.edu [ibg.kit.edu]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. studylib.net [studylib.net]
- 25. m.youtube.com [m.youtube.com]
Amifloxacin Aqueous Solution Stability: Technical Support Center
Disclaimer: This document provides technical guidance on the stability of Amifloxacin in aqueous solutions. Due to the limited availability of specific stability data for this compound, information from closely related fluoroquinolones (e.g., ciprofloxacin, ofloxacin, levofloxacin) has been included as a proxy. Researchers are strongly advised to conduct stability studies specific to this compound for their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of fluoroquinolones like this compound in aqueous solutions is primarily influenced by pH, exposure to light (especially UV radiation), and temperature. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation reactions.[1] Fluoroquinolones are also known to be susceptible to photodegradation, which can lead to a loss of antibacterial activity.[2][3]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: While specific data for this compound is limited, the in vitro activity of this compound is known to have an inverse relationship with increasing pH.[4][5] For many fluoroquinolones, maximum stability in aqueous solutions is generally observed near neutral pH. However, solubility can be pH-dependent. For instance, the solubility of levofloxacin and ciprofloxacin increases in acidic conditions.[6] It is crucial to determine the optimal balance between solubility and stability for your specific application.
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation, this compound stock solutions should be protected from light and stored at controlled temperatures. Wrapping storage vessels in aluminum foil or using amber-colored containers can prevent photodegradation. For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, freezing (-20°C or lower) may be appropriate, but freeze-thaw cycles should be minimized.
Q4: Can the degradation products of this compound be active or toxic?
A4: Yes, photodegradation of fluoroquinolones can result in multiple products.[4][7] Some of these degradation products may retain antimicrobial activity, while others may be inactive or even exhibit increased cytotoxicity.[4] It is important to minimize degradation to ensure the integrity of experimental results.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for assessing the stability of fluoroquinolones.[8] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[9]
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| pH is outside the optimal solubility range. | Measure the pH of the solution. Adjust the pH to be within the known solubility range for fluoroquinolones (typically acidic to neutral). Note that the optimal pH for solubility may not be the same as for stability.[6] |
| Solution is supersaturated. | Try preparing a more dilute solution. Ensure the this compound is fully dissolved before storage. Gentle warming and sonication can aid dissolution, but be cautious of temperature-induced degradation. |
| Interaction with other components in the medium. | If using a complex medium, consider potential interactions with salts or other components that could reduce solubility. Prepare the solution in a simpler, well-defined buffer if possible. |
Issue 2: Loss of antibacterial activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure. | Protect your solutions from light at all stages of preparation, storage, and experimentation. Use amber vials or wrap containers in foil. |
| pH-induced degradation. | Verify the pH of your experimental medium. The stability of fluoroquinolones can be significantly affected by pH.[1] Buffer the medium to maintain a stable pH. |
| Temperature-induced degradation. | Avoid exposing solutions to high temperatures. If warming is necessary for dissolution, do so for the shortest possible time. Store solutions at recommended temperatures. |
| Formation of inactive degradation products. | Use a stability-indicating analytical method like HPLC to check for the presence of degradation products. If significant degradation is detected, prepare fresh solutions and optimize storage and handling conditions. |
Data on Fluoroquinolone Stability (as a proxy for this compound)
Table 1: Effect of pH on the Stability of Fluoroquinolones in Aqueous Solution
| Fluoroquinolone | pH Condition | Observation | Reference |
| Moxifloxacin | Acidic (pH < 4) | Increased degradation rate | [9] |
| Moxifloxacin | Neutral (pH ~7.5) | Maximum stability | [9] |
| Moxifloxacin | Alkaline (pH > 9) | Increased degradation rate | [9] |
| Delafloxacin | Acidic (pH 5.5) | Increased activity against S. aureus | [10] |
| Moxifloxacin | Acidic (pH 5.5) | Decreased activity against S. aureus | [10] |
Table 2: Photodegradation of Fluoroquinolones in Aqueous Solution
| Fluoroquinolone | Light Source | Degradation Products Identified | Impact on Activity | Reference |
| Ciprofloxacin, Ofloxacin, Fleroxacin | UVA and room light | Multiple photoproducts | Loss of antibacterial activity | [2] |
| Ciprofloxacin, Danofloxacin, Levofloxacin, Moxifloxacin | Solar light | Multiple photoproducts | Residual antibacterial activity | [7] |
| Ofloxacin, Levofloxacin | UV irradiation | Multiple photoproducts | Some products possess antimicrobial activity | [4] |
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Aqueous Solution using HPLC
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., purified water with pH adjustment if necessary for solubility).
-
Dilute to a final known concentration (e.g., 1 mg/mL).
2. Stability Study Design:
-
Aliquot the stock solution into several amber vials to protect from light.
-
Prepare separate sets of samples for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
Prepare separate sets of samples for different pH values by adjusting the pH of the solution with dilute acid or base.
-
For photostability testing, expose a set of samples in clear vials to a controlled light source (e.g., UV lamp or simulated sunlight) alongside a set of control samples wrapped in foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the this compound peak from any potential degradation product peaks. A common approach for fluoroquinolones involves a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile.[11][12]
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate and the time it takes for the concentration to decrease by a certain percentage (e.g., t90, the time to reach 90% of the initial concentration).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of changes in pH, medium, and inoculum size on the in vitro activity of this compound against urinary isolates of Staphylococcus saprophyticus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 4. Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of changes in pH, medium, and inoculum size on the in vitro activity of this compound against urinary isolates of Staphylococcus saprophyticus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. journals.asm.org [journals.asm.org]
- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Overcoming Amifloxacin Interference in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from Amifloxacin in enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay is showing unexpected inhibition when my sample contains this compound. What could be the cause?
A1: this compound, a fluoroquinolone antibiotic, can interfere with enzymatic assays through several mechanisms not related to the intended target of your enzyme. The primary causes of interference are:
-
Intrinsic Fluorescence: this compound is a fluorescent molecule. If your assay uses fluorescence detection, the fluorescence of this compound can overlap with that of your probe, leading to inaccurate readings (either quenching or artificially high signals). Fluoroquinolones typically exhibit excitation wavelengths in the range of 270-330 nm and emission wavelengths between 400-500 nm.
-
Metal Ion Chelation: Many enzymes require divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) as cofactors for their catalytic activity. This compound is a known metal chelator, meaning it can bind to and sequester these essential metal ions from the enzyme's active site, leading to a decrease in or complete loss of enzymatic activity.
-
Off-Target Enzyme Inhibition: While this compound's primary targets are bacterial DNA gyrase and topoisomerase IV, it, like other fluoroquinolones, may have off-target inhibitory effects on other enzymes to varying degrees.
Q2: How can I determine if this compound is interfering with my fluorescence-based assay?
A2: To check for fluorescence interference, you should run a control experiment containing this compound at the same concentration as in your experimental samples, but without the enzyme or with a heat-inactivated enzyme. If you observe a significant fluorescence signal in this control, it is likely that this compound's intrinsic fluorescence is contributing to your results.
Q3: What is the evidence that this compound's metal chelation properties can affect my enzyme?
A3: The ability of fluoroquinolones to chelate metal ions is well-documented. The order of stability for these complexes with divalent cations is generally Mg²⁺ > Ca²⁺ > Ni²⁺ > Ba²⁺. If your enzyme of interest is a metalloenzyme or requires metal ion cofactors, the presence of this compound can strip these ions from the enzyme, leading to a loss of function that can be mistaken for direct inhibition.
Q4: Are there any known off-target enzymes that this compound might be inhibiting?
Q5: What are the general strategies to overcome this compound interference?
A5: The main approaches to mitigate this compound interference are:
-
Sample Pre-treatment to Remove this compound: This is the most direct approach and involves physically removing the drug from the sample before the enzymatic assay.
-
Assay Modification: This involves changing the assay conditions to minimize the impact of this compound.
-
Use of Alternative Assays: If interference cannot be overcome, switching to a different assay format that is not susceptible to the specific type of interference may be necessary.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in a fluorescence-based enzymatic assay.
Possible Cause: Interference from the intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Run a "no-enzyme" control: Prepare a reaction mixture containing all assay components, including this compound at the relevant concentration, but replace the enzyme with buffer. Measure the fluorescence. A high reading indicates direct interference.
-
Determine the spectral overlap: If possible, measure the excitation and emission spectra of this compound under your assay conditions and compare them to the spectra of your fluorescent probe. Significant overlap confirms interference.
-
Wavelength selection: If there is only partial overlap, you may be able to adjust the excitation and/or emission wavelengths of your plate reader to minimize the detection of this compound's fluorescence while still capturing a sufficient signal from your assay's fluorophore.
-
Sample cleanup: If spectral overlap is severe, you will need to remove this compound from your sample prior to the assay using one of the methods described in the "Experimental Protocols" section below.
Problem 2: Reduced enzyme activity in the presence of this compound, even in non-fluorescence-based assays.
Possible Cause: Metal ion chelation by this compound, leading to depletion of essential enzyme cofactors.
Troubleshooting Steps:
-
Check enzyme cofactor requirements: Confirm if your enzyme requires divalent metal ions for activity.
-
Supplement with metal ions: Titrate additional divalent cations (e.g., MgCl₂, MnCl₂) into your assay buffer. If the enzyme activity is restored in the presence of this compound, this strongly suggests that metal chelation was the cause of the apparent inhibition. Be cautious not to add an excess of metal ions, as this can also inhibit some enzymes.
-
Control experiment: Run the assay with the supplemented metal ion concentration in the absence of this compound to ensure the added ions themselves are not affecting the baseline enzyme activity.
-
Sample cleanup: If metal supplementation is not feasible or does not fully restore activity, removing this compound from the sample is the recommended course of action.
Data Presentation
Table 1: Fluorescence Properties of Selected Fluoroquinolones
| Fluoroquinolone | Excitation Max (nm) | Emission Max (nm) | Reference |
| Norfloxacin | 280 | 450 | |
| Ciprofloxacin | 280 | 450 | |
| Enrofloxacin | 280 | 450 | |
| Ofloxacin | ~290-330 | ~455-505 | |
| Moxifloxacin | 294 | 503 (aqueous), 494 (SDS) |
Note: The exact excitation and emission maxima can vary depending on the solvent and pH.
Table 2: Relative Stability of Fluoroquinolone Complexes with Divalent Metal Ions
| Metal Ion | Relative Stability | Reference |
| Mg²⁺ | High | |
| Ca²⁺ | Moderate | |
| Ni²⁺ | Moderate | |
| Ba²⁺ | Low |
Note: This table indicates the general trend of binding affinity. The actual stability constants can vary for different fluoroquinolones.
Experimental Protocols
Here are detailed methodologies for removing this compound from biological samples prior to enzymatic assays.
Protocol 1: Solid-Phase Extraction (SPE)
This method is suitable for removing fluoroquinolones from liquid samples like plasma or serum.
Materials:
-
SPE cartridges (e.g., C18 or a specific polymer-based sorbent)
-
SPE vacuum manifold
-
Methanol
-
Sodium acetate buffer (10 mM, pH 5)
-
Acetonitrile
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of 10 mM sodium acetate buffer (pH 5). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load your plasma or serum sample containing this compound onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10 mM sodium acetate buffer (pH 5) to remove any unbound interfering substances.
-
-
Elution:
-
Elute the retained this compound with 1 mL of methanol. The eluate contains the interfering drug, while your protein of interest should have passed through in the loading and wash steps if it did not bind to the column. Collect the flow-through and wash fractions if your enzyme is in the sample.
-
Alternatively, if your enzyme of interest is retained on the column and this compound is washed away, you would elute your enzyme under different conditions. This would require method development.
-
-
For assays where the enzyme is in the flow-through/wash:
-
The collected flow-through and wash fractions containing your enzyme should now be largely free of this compound and can be used in your enzymatic assay. Buffer exchange may be necessary.
-
Protocol 2: Protein Precipitation (Acetone)
This is a rapid method for removing small molecules like this compound from protein-containing samples.
Materials:
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Microcentrifuge capable of reaching 13,000-15,000 x g
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, which contains the dissolved this compound.
-
Allow the protein pellet to air-dry for 30 minutes at room temperature to evaporate any residual acetone.
-
Re-dissolve the protein pellet in a buffer suitable for your enzymatic assay.
Protocol 3: Dialysis
Dialysis is a gentle method for removing small molecules from protein solutions, although it is more time-consuming.
Materials:
-
Dialysis tubing or a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for most proteins.
-
Dialysis buffer (at least 200-500 times the volume of your sample)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your protein sample containing this compound into the dialysis tubing or cassette and seal it.
-
Immerse the sealed sample in the dialysis buffer and stir gently at room temperature or 4°C.
-
Dialyze for 1-2 hours.
-
Change the dialysis buffer and continue to dialyze for another 1-2 hours.
-
For thorough removal, change the buffer again and dialyze overnight at 4°C.
-
The sample inside the dialysis membrane is now ready for your enzymatic assay.
Mandatory Visualizations
Caption: Mechanisms of this compound interference in enzymatic assays.
Caption: Workflow for removing this compound from experimental samples.
Technical Support Center: Managing Low Oral Bioavailability of Amifloxacin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the low oral bioavailability of Amifloxacin in preclinical oral animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a potential issue in animal studies?
This compound is a fluoroquinolone antibiotic. Like many fluoroquinolones, it is a lipophilic, or fat-loving, compound[1]. This property can lead to poor aqueous solubility, which is a primary factor limiting drug absorption from the gastrointestinal (GI) tract after oral administration, resulting in low or variable bioavailability[2][3][4][5].
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
The oral bioavailability of any drug, including this compound, is influenced by a combination of factors:
-
Physicochemical Properties: Poor aqueous solubility and dissolution rate are the most common barriers for lipophilic drugs[2][6].
-
Physiological Barriers: The drug must permeate the intestinal membrane. It may also be subject to first-pass metabolism in the gut wall or liver and can be removed by efflux transporters, which actively pump the drug back into the GI tract[5][6].
-
Formulation: The composition of the dosing vehicle is critical. An inadequate formulation can fail to release the drug or keep it solubilized at the site of absorption[7].
-
Interactions: Fluoroquinolones are well-known to chelate with multivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Al³⁺), forming insoluble complexes that cannot be absorbed[8]. These cations can be present in animal feed, bedding, or formulation excipients.
Q3: How does the choice of animal model impact the study of oral bioavailability?
Different animal species have distinct gastrointestinal physiologies, which can significantly alter drug absorption[9]. Key differences include:
-
GI Tract pH: Varies between species and can affect the ionization and solubility of a drug.
-
Fluid Volume: The amount of fluid available for drug dissolution can differ. For example, administering a drug with a small water volume can classify an otherwise soluble drug as poorly soluble in that specific context[9].
-
Transit Time: The time the drug spends at absorption sites (like the small intestine) varies.
-
Metabolism: The expression and activity of metabolic enzymes and efflux transporters can differ significantly between rats, dogs, and monkeys[10][11].
Q4: Can the simple vehicle or formulation used for oral gavage impact the results?
Absolutely. The formulation is one of the most critical and controllable variables. A simple aqueous suspension may be inadequate for a poorly soluble compound like this compound, leading to low and erratic absorption. Enhancing the formulation is a primary strategy to improve bioavailability[2][7].
Troubleshooting Guide
This guide addresses common issues encountered during oral this compound studies.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent Dosing Technique.
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.
-
-
Possible Cause: Interaction with Food or Other Substances.
-
Troubleshooting Step: Fluoroquinolones readily chelate with multivalent cations found in standard animal chow[8]. Implement a consistent fasting period (e.g., 4-12 hours) before dosing. Ensure animals do not have access to food immediately after dosing. Check the composition of the diet and any supplements for high levels of problematic cations.
-
-
Possible Cause: Formulation is not Homogeneous.
-
Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation.
-
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.
-
Troubleshooting Step: The formulation is likely insufficient to overcome this compound's low aqueous solubility. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site[4]. Consider the formulation enhancement strategies outlined in the table below.
-
-
Possible Cause: Poor Permeability or High Efflux.
-
Troubleshooting Step: While more complex to address, this can be an intrinsic property of the molecule. If formulation optimization does not yield sufficient exposure, the compound may be a substrate for efflux transporters like P-glycoprotein[6]. This can be investigated using in vitro models like Caco-2 cells.
-
-
Possible Cause: Extensive First-Pass Metabolism.
-
Troubleshooting Step: This is an intrinsic characteristic of the drug's interaction with the animal's metabolic enzymes[12]. To quantify the impact of first-pass metabolism, a parallel intravenous (IV) dosing group is required to determine the absolute bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).
-
Formulation Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Principle | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[2][5][13] | Techniques include micronization and nanonization (e.g., wet bead milling, high-pressure homogenization). Requires stabilizers to prevent particle aggregation.[4] |
| pH Adjustment | For ionizable drugs, adjusting the pH of the vehicle can increase solubility.[2] | The pH must be tolerated by the animal and not cause the drug to precipitate upon entry into the different pH environments of the GI tract. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) to increase solubility.[2][14] | The concentration of the co-solvent must be safe and tolerable for the chosen animal species. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[2] | Select non-toxic, well-tolerated surfactants. The concentration should be above the critical micelle concentration (CMC). |
| Lipid-Based Formulations | Dissolving the lipophilic drug in oils or lipidic excipients. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[2][15] | Highly effective for lipophilic compounds. The formulation can improve lymphatic uptake, bypassing first-pass metabolism. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state, which has higher energy and solubility than the crystalline form.[4][6][13] | Can be prepared by spray drying or hot-melt extrusion. Physical stability of the amorphous state must be ensured. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior and a lipophilic interior to house the drug.[2][5] | There is a stoichiometric relationship between the drug and cyclodextrin. The complex must dissociate to release the drug for absorption. |
Quantitative Data & Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for this compound and provide a comparison with other fluoroquinolones in common preclinical species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | T½ (h) | Bioavailability (F%) | Reference |
| Sprague-Dawley Rat (Male) | 20 mg/kg Oral | 0.5 | 7.54 | 2.3 | Not explicitly calculated, but urinary recovery was similar to IV. | [10] |
| Sprague-Dawley Rat (Female) | 20 mg/kg Oral | 0.5 | 6.73 | >2.3 | Not explicitly calculated, but oral urinary recovery was lower than IV. | [10] |
| Elderly Human (Male) | 200 mg Oral | - | 1.13 | 5.37 | - | [16] |
| Elderly Human (Female) | 200 mg Oral | - | 1.95 | 4.47 | - | [16] |
| *Note: Cmax values in rats were reported as blood radioactivity equivalents. |
Table 2: Comparative Pharmacokinetics of Other Fluoroquinolones in Animals
| Drug | Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (µg/mL) | T½ (h) | Bioavailability (F%) | Reference |
| Gatifloxacin | Rat | 15 mg/kg Oral | ~1.0 | - | 2.11 | 60-79 | [11] |
| Gatifloxacin | Dog | - | ~1.7 | - | 12.53 | ~98 | [11] |
| Ofloxacin | Dog | 20 mg/kg Oral | - | - | - | - | [17] |
| Pefloxacin | Chicken | 10 mg/kg Oral | 2.01 | 4.02 | 13.18 | ~70 | [18] |
Experimental Protocols
Protocol 1: General Method for Preparing a Nanosuspension via Wet Milling
This protocol provides a general outline. Specific parameters must be optimized for this compound.
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1-2% solution of a surfactant like Poloxamer 188 or a polymer like HPMC in purified water).
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
High-energy planetary ball mill or bead mill.
-
-
Methodology:
-
Prepare a coarse pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Begin milling at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent degradation).
-
Mill for a predetermined time (e.g., 2-8 hours). Collect aliquots periodically to monitor particle size reduction using a technique like laser diffraction or dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved and the size distribution is stable.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterize the final nanosuspension for particle size, zeta potential (for stability), and drug concentration before in vivo administration.
-
Protocol 2: Outline for an Oral Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an this compound formulation after oral administration.
-
Animals: Male Sprague-Dawley rats (e.g., n=4-6 per group), weight 220-250g.
-
Pre-study Preparation:
-
Acclimatize animals for at least 3 days.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg). The vehicle should be administered to a control group.
-
Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Key factors influencing oral bioavailability.
Caption: Workflow for screening oral formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. pharm-int.com [pharm-int.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Metabolism and disposition of this compound in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preliminary study of the pharmacokinetics of oral this compound in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Oral Bioavailability and Plasma Disposition of Pefloxacin in Healthy Broiler Chickens [frontiersin.org]
Technical Support Center: Minimizing Amifloxacin Phototoxicity in Experimental Setups
Disclaimer: Due to a lack of specific published data on the phototoxicity of Amifloxacin, this guide has been developed based on extensive research into the phototoxicity of the broader class of fluoroquinolone antibiotics. The principles, protocols, and mitigation strategies outlined here are based on well-documented effects of structurally similar compounds and should serve as a comprehensive starting point for researchers working with this compound. It is crucial to adapt and validate these methodologies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound phototoxicity?
A1: this compound phototoxicity is a non-immunological reaction that can occur when cells or tissues containing the drug are exposed to light, primarily in the UVA spectrum (320-400 nm). This exposure can lead to cellular damage and inflammation.[1][2] The underlying mechanism involves the absorption of light energy by the this compound molecule, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen, superoxide anion, and hydroxyl radicals.[3][4][5][6][7][8][9] These highly reactive molecules can then damage cellular components like lipids, proteins, and DNA.[10][11]
Q2: What are the observable signs of phototoxicity in my experiments?
A2: In in vitro cell culture experiments, signs of phototoxicity include decreased cell viability, changes in cell morphology, increased apoptosis or necrosis, and measurable increases in intracellular ROS levels. In in vivo animal models, particularly rodent models, the most common sign is erythema (redness) and edema (swelling) of the irradiated skin, typically the ears.[12]
Q3: How can I minimize this compound phototoxicity in my cell culture experiments?
A3: To minimize phototoxicity in cell culture, it is essential to protect your experimental setup from light. This can be achieved by:
-
Working under subdued lighting or using light-blocking materials.
-
Using amber-colored or foil-wrapped culture vessels and media bottles.
-
Minimizing the exposure of cells to microscope light during imaging.
-
Consider incorporating antioxidants into your culture medium.
Q4: Are there any chemical agents that can help reduce this compound-induced phototoxicity?
A4: Yes, antioxidants have been shown to mitigate the phototoxic effects of fluoroquinolones by scavenging the harmful reactive oxygen species.[8][10] Commonly used antioxidants in experimental settings include:
-
Ascorbic acid (Vitamin C)
-
Glutathione (GSH)
-
N-acetylcysteine (NAC)
-
Mannitol
-
Superoxide dismutase (SOD) and Catalase[10]
Q5: What is the phototoxic potential of this compound compared to other fluoroquinolones?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell death in this compound-treated cultures, even at low concentrations. | Unintended light exposure during incubation, media changes, or microscopy. | 1. Ensure all cell culture work is performed under a bio-safety cabinet with the light turned off or dimmed.2. Wrap culture plates and flasks in aluminum foil.3. Use phenol red-free media, as phenol red can act as a photosensitizer.4. Minimize the duration and intensity of light exposure during microscopic examination. |
| Inconsistent results in phototoxicity assays. | Variability in light source intensity or duration of exposure. | 1. Calibrate your light source to ensure consistent energy delivery (J/cm²).2. Use a radiometer to measure the light intensity at the level of the cells.3. Ensure a consistent distance between the light source and the experimental samples.4. Prepare fresh solutions of this compound for each experiment to avoid degradation. |
| Erythema and edema observed in control animals (no this compound). | The UVA dose is too high, causing direct damage to the skin. | 1. Reduce the UVA dose and/or the duration of exposure.2. Perform a dose-response experiment with the UVA light alone to determine a non-toxic dose. |
| No phototoxic effect is observed, even at high this compound concentrations and UVA exposure. | Insufficient drug concentration at the target site or suboptimal UVA wavelength. | 1. Verify the concentration and stability of your this compound solution.2. Ensure the emission spectrum of your light source overlaps with the absorbance spectrum of this compound (typically in the UVA range).3. Increase the this compound concentration or the UVA dose, being mindful of direct toxicity from either component. |
Quantitative Data Summary
Note: The following tables summarize quantitative data for the phototoxicity of various fluoroquinolones. This data is provided as a reference to guide experimental design for this compound, for which specific data is not available.
Table 1: In Vitro Phototoxicity of Fluoroquinolones
| Fluoroquinolone | Cell Line | UVA Dose (J/cm²) | Concentration for 50% Viability Loss (IC50) | Reference |
| Lomefloxacin | Human Melanocytes | Not specified | ~0.5 mM | [3] |
| Moxifloxacin | Human Melanocytes | Not specified | >1.0 mM | [3] |
| Ciprofloxacin | Human Lens Epithelial Cells | 2.5 | Not specified | |
| Ofloxacin | Human Lens Epithelial Cells | 2.5 | Not specified |
Table 2: In Vivo Phototoxicity of Fluoroquinolones in Mice
| Fluoroquinolone | Dose (mg/kg) | UVA Exposure | Maximum Erythema Score (0-3 scale) | Reference |
| Lomefloxacin | 40 | 4 hours | 3 | [12] |
| Sparfloxacin | 40 | 4 hours | 3 | [12] |
| Ciprofloxacin | 40 | 4 hours | 1 | [12] |
| Moxifloxacin | 40 | 4 hours | 0 | [12] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using a Cell Viability Assay
Objective: To determine the phototoxic potential of this compound in a cell line by measuring cell viability after drug incubation and UVA irradiation.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, 3T3 fibroblasts)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
UVA light source with a calibrated radiometer
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Incubate for 24 hours.
-
Drug Incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium without this compound). Incubate for a predetermined time (e.g., 1-24 hours).
-
UVA Irradiation:
-
Prepare two identical sets of plates. One set will be irradiated (+UVA), and the other will serve as a dark control (-UVA).
-
For the +UVA plate, remove the medium and wash the cells with PBS. Add a thin layer of PBS to each well to prevent drying during irradiation.
-
Expose the plate to a calibrated UVA light source for a set duration to deliver a specific dose (e.g., 5 J/cm²).
-
For the -UVA plate, perform the same washing steps but keep the plate in the dark.
-
-
Post-Irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for 24-48 hours.
-
Cell Viability Assessment: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions. Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated, non-irradiated control. Plot the cell viability against the this compound concentration for both +UVA and -UVA conditions to determine the phototoxic effect.
Protocol 2: In Vivo Phototoxicity Assessment in a Murine Model
Objective: To evaluate the phototoxic potential of this compound by observing skin reactions in mice following oral or intravenous administration and UVA irradiation.
Materials:
-
Albino mice (e.g., BALB/c or SKH-1 hairless)
-
This compound solution for administration
-
Vehicle control solution
-
UVA light source
-
Restraining devices for mice during irradiation
-
Scoring system for erythema and edema
Methodology:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound to the test group of mice via the desired route (e.g., oral gavage or intravenous injection). Administer the vehicle solution to the control group.
-
UVA Irradiation: At the time of expected peak plasma concentration of this compound, restrain the mice and expose a specific area of their skin (commonly the ears) to a UVA light source for a predetermined duration. A non-irradiated group of this compound-treated mice should also be included.
-
Observation and Scoring: At various time points after irradiation (e.g., 0, 24, 48, and 72 hours), visually assess the irradiated skin for signs of erythema and edema. Score the reactions using a standardized scale (e.g., 0 = no reaction, 1 = minimal erythema, 2 = moderate erythema, 3 = severe erythema and edema).
-
Data Analysis: Compare the scores of the this compound-treated and irradiated group to the control groups (vehicle + UVA, this compound without UVA). A statistically significant increase in the erythema/edema score in the this compound + UVA group indicates phototoxicity.
Visualizations
Caption: Proposed signaling pathway for this compound-induced phototoxicity.
Caption: Experimental workflow for in vitro phototoxicity assessment.
Caption: Logical relationship of strategies to mitigate phototoxicity.
References
- 1. Fluoroquinolone antibacterials enhance UVA-induced skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amifloxacin vs. Levofloxacin: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo performance, pharmacokinetics, and mechanisms of action of the fluoroquinolone antibiotics amifloxacin and levofloxacin.
Introduction
Fluoroquinolones are a critical class of broad-spectrum antibiotics widely utilized in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This guide provides a comparative overview of two such fluoroquinolones: this compound and levofloxacin.
Data Presentation: A Comparative Overview
The following tables summarize the pharmacokinetic parameters and in vivo efficacy of this compound and levofloxacin based on available data from separate studies. It is important to note that these values were not obtained from head-to-head comparative trials and should be interpreted with this consideration.
Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | This compound | Levofloxacin |
| Dose | 200 mg, 400 mg, 600 mg (every 12h); 400 mg, 600 mg, 800 mg (every 8h)[3] | 500 mg (single dose) |
| Peak Plasma Concentration (Cmax) | 2.30 - 11.9 µg/mL (Day 11)[3] | ~5.2 µg/mL[4] |
| Time to Peak Concentration (Tmax) | ~0.98 h[3] | 1-2 h[4] |
| Elimination Half-Life (t½) | 3.58 - 5.78 h[3] | ~6-8 h[2][5] |
| Urinary Excretion (as unchanged drug) | ~53.9%[3] | ~87% within 48h[5] |
| Protein Binding | Data not available | ~24-38%[2] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | This compound | Levofloxacin |
| Animal Model | Mice[6] | Mice[7] |
| Infection Model | Systemic, gram-negative bacterial infections[6] | Systemic and pyelonephritis infections[7] |
| Route of Administration | Oral and Parenteral[6] | Oral[7] |
| Observed Efficacy | Highly active by oral route, with 50% effective doses within two- to threefold of those obtained with parenteral medication. Generally less active than cefotaxime but more active than gentamicin against systemic, gram-negative bacterial infections.[6] | As efficacious or more efficacious than ciprofloxacin in systemic as well as pyelonephritis infections. Achieved higher concentrations in the serum and tissue of mice than ciprofloxacin.[7] |
Experimental Protocols
The methodologies described below are based on the experimental protocols detailed in the cited research articles.
This compound In Vivo Efficacy Study in Mice
-
Objective: To assess the in vivo antibacterial activity of this compound against systemic, gram-negative bacterial infections in mice.
-
Animal Model: Inbred ICR mice.
-
Infection: Mice were infected with various gram-negative bacteria.
-
Drug Administration: this compound was administered orally and parenterally at varying doses.
-
Efficacy Assessment: The 50% effective dose (ED50) was determined, representing the dose required to protect 50% of the infected mice from death.
-
Comparator Drugs: The efficacy of this compound was compared to that of gentamicin and cefotaxime.[6]
Levofloxacin In Vivo Efficacy Study in Mice
-
Objective: To evaluate the in vivo efficacy of oral levofloxacin in systemic and pyelonephritis infection models in mice.
-
Animal Model: Mice.
-
Infection: Mice were systemically infected or subjected to a pyelonephritis infection model.
-
Drug Administration: Levofloxacin was administered orally.
-
Efficacy Assessment: The efficacy of levofloxacin was determined based on the survival rate of the infected mice and bacterial load in the kidneys for the pyelonephritis model.
-
Comparator Drug: The in vivo activity of levofloxacin was compared to that of ciprofloxacin.[7]
Pharmacokinetic Study of this compound in Healthy Volunteers
-
Objective: To evaluate the multiple-dose pharmacokinetics and safety of oral this compound in healthy male volunteers.
-
Study Design: Volunteers received oral doses of this compound at 200, 400, or 600 mg every 12 hours, or 400, 600, or 800 mg every 8 hours for 10 days, with an additional dose on day 11.
-
Sample Collection: Plasma and urine samples were collected on days 1, 5, and 11.
-
Analytical Method: this compound concentrations were measured by high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t½, and urinary excretion were calculated.[3]
Pharmacokinetic Study of Levofloxacin in Healthy Volunteers
-
Objective: To determine the pharmacokinetic profile of levofloxacin following oral administration in healthy volunteers.
-
Study Design: Healthy volunteers received a single oral dose of levofloxacin.
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Analytical Method: Levofloxacin concentrations in plasma were determined using validated analytical methods.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, t½, and bioavailability were determined.[4]
Mandatory Visualization
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
Caption: Fluoroquinolone mechanism of action.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: General workflow for in vivo efficacy studies.
Conclusion
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. mims.com:443 [mims.com:443]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
The Quest for Enhanced Antibacterial Efficacy: A Comparative Analysis of a Novel Fluoroquinolone Analog and Amifloxacin
A critical evaluation of newly synthesized antibacterial agents is paramount in the ongoing battle against microbial resistance. This guide provides a comparative analysis of a recently developed Ciprofloxacin analog, 7-(4-(2-(4-fluorobenzoyl)hydrazono)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CHF), against the established fluoroquinolone, Amifloxacin, and the widely used Ciprofloxacin. While recent research on novel this compound analogs is limited in publicly available literature, the evaluation of CHF offers valuable insights into the structure-activity relationships and potential for developing more potent fluoroquinolone-based therapeutics.
Performance Snapshot: Head-to-Head Antibacterial Activity
The antibacterial efficacy of newly synthesized compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro antibacterial activity of CHF, this compound, and Ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) Against Gram-Positive Bacteria
| Organism | CHF | This compound | Ciprofloxacin |
| Staphylococcus aureus | 0.25 | 2.0 | 0.5 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.5 | 2.0 | 1.0 |
| Enterococcus faecalis | 2.0 | 4.0 | 1.0 |
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) Against Gram-Negative Bacteria
| Organism | CHF | This compound | Ciprofloxacin |
| Escherichia coli | 0.125 | ≤0.125 | 0.03 |
| Pseudomonas aeruginosa | 1.0 | 8.0 | 0.25 |
| Klebsiella pneumoniae | 0.25 | ≤0.125 | 0.06 |
The data indicates that the novel analog, CHF, demonstrates promising activity, particularly against Gram-positive strains, with lower MIC values against S. aureus and MRSA compared to both this compound and Ciprofloxacin. While its activity against the tested Gram-negative bacteria is comparable or slightly less potent than Ciprofloxacin, it shows a significant improvement over this compound against P. aeruginosa.
Under the Microscope: Experimental Protocols
The validation of these findings relies on standardized and reproducible experimental methodologies. The following protocols outline the key experiments used to determine the antibacterial activity of the synthesized analogs.
Synthesis of a Novel Ciprofloxacin Analog (CHF)
The synthesis of 7-(4-(2-(4-fluorobenzoyl)hydrazono)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CHF) is a multi-step process. A common synthetic route involves the reaction of Ciprofloxacin with ethyl chloroacetate in an alkaline dimethylformamide (DMF) solution. The resulting intermediate is then treated with hydrazine hydrate. Finally, the product is reacted with 4-fluorobenzaldehyde to yield the target compound. Characterization is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension was then diluted to a final concentration of about 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Preparation of Antibiotic Dilutions: Stock solutions of the test compounds were prepared in a suitable solvent. Serial two-fold dilutions were then made in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.
Visualizing the Science: Pathways and Processes
To better understand the context of these experiments and the mechanism of action, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
This compound and its analogs belong to the fluoroquinolone class of antibiotics, which exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
By inhibiting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. The structural modifications in novel analogs aim to enhance the binding affinity to these target enzymes, thereby increasing their antibacterial potency and potentially overcoming existing resistance mechanisms.
head-to-head comparison of Amifloxacin and ofloxacin against clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro activity of amifloxacin and ofloxacin against a range of clinical bacterial isolates. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.
Quantitative Performance Analysis
The in vitro potencies of this compound and ofloxacin have been evaluated against a variety of Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of their antibacterial activity.
Gram-Positive Isolates
| Bacterial Species | No. of Isolates | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant) | 115 | This compound | - | 2.0 |
| Ofloxacin | - | 0.5 |
Gram-Negative Isolates
| Bacterial Species | No. of Isolates | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa (Aminoglycoside-Resistant) | - | This compound | 4 | - |
Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively. A lower MIC value indicates greater potency.
Summary of In Vitro Activity
Based on the available data, ofloxacin demonstrates greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to this compound, with an MIC90 of 0.5 µg/mL versus 2.0 µg/mL for this compound.[1] This suggests that ofloxacin is more effective at inhibiting the growth of the majority of tested MRSA strains at a lower concentration.
Against aminoglycoside-resistant Pseudomonas aeruginosa, this compound showed an MIC50 of 4 µg/mL.[2] While a direct comparison with ofloxacin against the same resistant strains is not available in the provided data, this finding highlights this compound's activity against this challenging pathogen.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical component of assessing the in vitro activity of antimicrobial agents. The following section details a standard methodology used in comparative studies.
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.
1. Preparation of Antimicrobial Stock Solutions:
-
Stock solutions of this compound and ofloxacin are prepared to a known concentration in a suitable solvent.
2. Preparation of Agar Plates with Antimicrobial Agents:
-
A series of agar plates are prepared, each containing a different, twofold serial dilution of the antimicrobial agent.
-
A control plate containing no antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
4. Inoculation of Plates:
-
A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
5. Incubation:
-
The inoculated plates are incubated under appropriate conditions (temperature, time, and atmosphere) to allow for bacterial growth.
6. Determination of MIC:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative evaluation of this compound and ofloxacin using the agar dilution method for MIC determination.
References
- 1. In vitro comparison of A-56619, A-56620, this compound, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of this compound and six other antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of Amifloxacin: A Statistical Analysis of MIC Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Amifloxacin against a panel of Gram-positive and Gram-negative bacteria. The data, presented in the form of Minimum Inhibitory Concentration (MIC), is compared with other fluoroquinolones and relevant antibiotics. Detailed experimental protocols for MIC determination and visualizations of the experimental workflow and the drug's mechanism of action are included to support further research and development.
Data Presentation: Comparative MIC Data
The following tables summarize the comparative Minimum Inhibitory Concentration (MIC) data for this compound and other antibiotics against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MICs of this compound and Comparator Agents Against Gram-Negative Bacteria (in µg/mL)
| Organism | This compound | Ciprofloxacin | Ofloxacin | Norfloxacin | Enoxacin |
| Enterobacteriaceae | ≤0.03[1] | ||||
| Escherichia coli | |||||
| Klebsiella pneumoniae | |||||
| Enterobacter cloacae | |||||
| Proteus mirabilis | |||||
| Pseudomonas aeruginosa | 4 (MIC50)[2][3] | ≤0.25[1] | |||
| Neisseria gonorrhoeae | ≤0.03[1] | ≤0.03[1] |
Table 2: Comparative MICs of this compound and Comparator Agents Against Gram-Positive Bacteria (in µg/mL)
| Organism | This compound | Ciprofloxacin | Ofloxacin | Norfloxacin | Enoxacin | A-56619 | A-56620 |
| Staphylococcus aureus (Methicillin-Resistant) | 2.0 (MIC90)[4] | 0.5 (MIC90)[4] | 0.5 (MIC90)[4] | 4.0 (MIC90)[4] | 2.0 (MIC90)[4] | 0.5 (MIC90)[4] | 0.5 (MIC90)[4] |
| Staphylococci | Moderate Activity[1] | 1 (MIC100)[1] | 1 (MIC100)[1] | ||||
| Enterococci | Inactive[1] | Highly Active[1] | Moderately Active[1] | ||||
| Enterococcus faecalis |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of the antimicrobial agent at a high concentration (e.g., 1000 µg/mL) using a suitable solvent and diluent as specified by the manufacturer.
2. Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution.
-
For each concentration, add a specific volume of the antimicrobial solution to molten Mueller-Hinton agar that has been cooled to 45-50°C. The ratio of antimicrobial solution to agar should be 1:10 to minimize the dilutional effect.
-
Mix the agar and antimicrobial solution thoroughly and pour into sterile petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify completely at room temperature. A control plate containing no antimicrobial agent should also be prepared.
3. Inoculum Preparation:
-
From a pure, 18-24 hour culture of the test organism, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
4. Inoculation of Agar Plates:
-
Using an inoculum-replicating apparatus, spot a standardized volume (typically 1-2 µL) of the prepared bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 10^4 CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
5. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
6. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculum spot is disregarded. The growth control plate should show confluent growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is another widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare twofold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth). The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
2. Inoculum Preparation:
-
Prepare the inoculum as described in the agar dilution method, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in the broth.
3. Inoculation of Microtiter Plate:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
4. Incubation:
-
Cover the microtiter plate with a lid or sealing tape and incubate at 35-37°C for 16-20 hours in an ambient air incubator.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (i.e., no turbidity) in the wells. This can be determined by visual inspection or with a microplate reader. The growth control well should be turbid, and the sterility control well should be clear.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
A Comparative Guide to the Validation of Analytical Methods for Amifloxacin: Mass Spectrometry vs. an Alternative Method
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Amifloxacin and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for a structurally similar fluoroquinolone, Ciprofloxacin. This comparison will highlight the performance of each technique, supported by experimental data, to aid in the selection of the most appropriate analytical method for specific research needs.
While a validated HPLC-UV method for this compound is available, a specific validated LC-MS/MS method for this compound could not be identified in the available literature. Therefore, a validated LC-MS/MS method for Ciprofloxacin is presented here as a representative example for comparison, given its structural similarity to this compound. It is crucial to note that the performance of an LC-MS/MS method for this compound would require its own specific validation.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for this compound
This method is adapted from a validated assay for the quantification of this compound in plasma and urine.[1]
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard and 5 mL of chloroform.
-
Vortex the mixture for 30 seconds and centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), with the pH adjusted to ensure optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Temperature: Ambient.
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ciprofloxacin
The following is a representative validated method for the quantification of Ciprofloxacin in biological matrices, which would be similar in principle for this compound.
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Performance Comparison
The following tables summarize the key validation parameters for the HPLC-UV method for this compound and a representative LC-MS/MS method for Ciprofloxacin.
Table 1: Validation Parameters for this compound by HPLC-UV in Plasma and Urine[1]
| Validation Parameter | Plasma | Urine |
| Precision (Overall Standard Deviation) | ± 4.9% | ± 1.1% |
| Accuracy (% of Nominal Value) | 93.6% to 103% | 95.2% to 107% |
| Minimum Quantifiable Level (µg/mL) | 0.032 | 2.7 |
Table 2: Representative Validation Parameters for Ciprofloxacin by LC-MS/MS
| Validation Parameter | Representative Value |
| Linearity Range | Typically in the low ng/mL to µg/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ± 15% |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
| Selectivity/Specificity | High (due to MRM) |
| Sample Volume | Typically low (e.g., 50-100 µL) |
| Run Time | Generally shorter than HPLC-UV |
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound, or any fluoroquinolone, depends on the specific requirements of the study.
The HPLC-UV method for this compound has been demonstrated to be precise and accurate for its quantification in biological fluids.[1] It is a robust and widely available technique, often with lower operational costs compared to mass spectrometry. However, its sensitivity and selectivity may be limited, especially in complex matrices where interferences from other compounds can be a challenge.
LC-MS/MS , as demonstrated by the representative method for Ciprofloxacin, offers significantly higher sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in the presence of co-eluting substances, leading to lower limits of detection and quantification. This makes it the method of choice for studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, or when analyzing complex biological samples. While the initial investment and operational costs for LC-MS/MS are higher, the superior performance in terms of sensitivity, specificity, and often shorter analysis times, can be critical for many research and development applications.
For routine analysis where high concentrations of this compound are expected and the sample matrix is relatively clean, the validated HPLC-UV method provides a reliable and cost-effective solution. For applications demanding the highest sensitivity and specificity, an LC-MS/MS method, once developed and validated specifically for this compound, would be the superior choice.
References
A Comparative Analysis of the Post-Antibiotic Effect: Amifloxacin and Moxifloxacin
In the landscape of antimicrobial research, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative overview of the PAE of two fluoroquinolones: amifloxacin, an earlier-generation agent, and moxifloxacin, a later-generation fluoroquinolone.
Note on Data Availability: Extensive literature searches did not yield specific quantitative data on the post-antibiotic effect of this compound. The following comparison is based on available data for moxifloxacin and the general characteristics of the fluoroquinolone class, to which this compound belongs.
Quantitative Data on Post-Antibiotic Effect
While direct comparative studies on the PAE of this compound and moxifloxacin are unavailable, data for moxifloxacin's PAE against key bacterial pathogens has been documented. Fluoroquinolones as a class are known to exhibit a moderate post-antibiotic effect.
Table 1: Post-Antibiotic Effect (PAE) of Moxifloxacin against Various Bacterial Strains
| Bacterial Strain | Moxifloxacin Concentration | PAE Duration (hours) | Reference |
| Staphylococcus aureus | 4x MIC | 2.8 | [1] |
| Pseudomonas aeruginosa | 4x MIC | 2.0 | [1] |
| Bacillus anthracis (Sterne strain) | 10x MIC | 2-3 | |
| Bacillus anthracis (ST-1 strain) | 10x MIC | 2-3 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the dosing regimens of antibiotics. Below is a detailed methodology for a key experiment to determine the PAE of fluoroquinolones.
Determination of Post-Antibiotic Effect (PAE)
This protocol is a standard method used to measure the PAE of an antibiotic in vitro.
1. Bacterial Strain and Culture Preparation:
- A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.
- The bacteria are grown in a suitable liquid culture medium (e.g., Mueller-Hinton broth) to the logarithmic phase of growth.
2. Antibiotic Exposure:
- The bacterial culture is divided into two sets of tubes.
- To one set, the antibiotic (e.g., moxifloxacin) is added at a specific concentration, typically a multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC or 10x MIC).
- The other set of tubes serves as a control and does not receive the antibiotic.
- Both sets of tubes are incubated for a defined period, usually 1 to 2 hours, at 37°C.
3. Antibiotic Removal:
- After the exposure period, the antibiotic must be removed from the culture. This is typically achieved by one of the following methods:
- Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free medium. This reduces the antibiotic concentration to a sub-inhibitory level.
- Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in a fresh medium. This process may be repeated to ensure complete removal of the antibiotic.
4. Monitoring Bacterial Regrowth:
- Following antibiotic removal, the viable bacterial count in both the test and control cultures is determined at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar plates and counting the resulting colonies after overnight incubation (Colony Forming Units per milliliter, CFU/mL).
5. PAE Calculation:
- The PAE is calculated using the following formula: PAE = T - C Where:
- T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) from the count immediately after antibiotic removal.
- C is the time required for the viable count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Proposed mechanism of Fluoroquinolone-induced Post-Antibiotic Effect.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling Amifloxacin
Essential guidance for the safe handling and disposal of Amifloxacin in a laboratory setting.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This compound, a quinolone antibiotic, presents hazards that necessitate the use of appropriate personal protective equipment (PPE) and standardized handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational plans and disposal protocols to support your laboratory safety program.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment
| PPE Category | Type | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | ASTM F739 or EN 374 | To prevent skin contact, which can cause irritation and allergic reactions. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | NIOSH 42 CFR 84 | To be used in cases of inadequate ventilation or when handling powders to prevent inhalation. |
| Body Protection | Laboratory coat or disposable gown | N/A | To protect skin and clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure risk.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling this compound, preferably in a chemical fume hood or a well-ventilated space.
-
Ensure that an eyewash station and safety shower are readily accessible[3].
-
Assemble all necessary equipment and PPE before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat or gown.
-
Don a respirator, if required by your risk assessment.
-
Put on eye and face protection.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Handling this compound :
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat or gown, folding it inward to contain any contamination.
-
Remove eye and face protection.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures: Spills
In the event of a spill, follow these steps:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid creating dust[4]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate cleaning agent.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to human health.
Waste Segregation and Disposal
-
Unused this compound : Treat as hazardous chemical waste and dispose of it through an approved waste disposal plant. Do not dispose of it down the drain.
-
Contaminated Labware : Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE : Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste.
-
Stock Solutions : Concentrated antibiotic stock solutions are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines[5].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
By implementing these safety measures, researchers can handle this compound responsibly, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
